LDN-212320
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
3-[(2-methylphenyl)methylsulfanyl]-6-pyridin-2-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3S/c1-13-6-2-3-7-14(13)12-21-17-10-9-16(19-20-17)15-8-4-5-11-18-15/h2-11H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUQLWDHNYFUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(C=C2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of LDN-212320: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-212320 is a novel small molecule that has demonstrated significant therapeutic potential in preclinical models of neuropathic pain, chronic pain-induced cognitive impairment, and neurodegenerative diseases.[1][2][3] Its primary mechanism of action is the upregulation of the astroglial glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2), at the translational level.[1][4] This activity enhances the clearance of synaptic glutamate, thereby mitigating excitotoxicity and modulating downstream signaling pathways implicated in pain and neuronal dysfunction. This guide provides an in-depth overview of the molecular mechanisms, key experimental findings, and methodologies related to the action of this compound.
Core Mechanism: Upregulation of Glutamate Transporter EAAT2/GLT-1
This compound acts as a translational activator of the glutamate transporter EAAT2.[5] EAAT2 is the predominant glutamate transporter in the central nervous system, responsible for the majority of glutamate uptake from the synaptic cleft.[3] By increasing the expression of EAAT2, this compound enhances the capacity of astrocytes to remove excess glutamate, a key neurotransmitter whose overabundance can lead to excitotoxic neuronal damage.
The upregulation of EAAT2 by this compound has been shown to be dose- and time-dependent. In vitro studies have demonstrated a significant increase in EAAT2 protein levels at concentrations below 5 µM after 24 hours of treatment.[5] This targeted action does not appear to affect the protein levels of other glutamate transporters, such as EAAT1 or EAAT3, highlighting its selectivity.[5]
Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are mediated through the modulation of several downstream signaling pathways.
PKC/YB-1 Pathway in EAAT2 Translation
Research indicates that this compound treatment leads to the activation of Protein Kinase C (PKC).[3] Activated PKC subsequently activates Y-box-binding protein 1 (YB-1), a transcription factor that plays a role in regulating the translation of EAAT2 mRNA.[3] This pathway appears to be a key molecular mechanism through which this compound enhances EAAT2 expression.
CaMKII/CREB/BDNF Pathway in Cognitive Function
In models of chronic pain-induced cognitive impairment, this compound has been shown to activate the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway in the hippocampus and anterior cingulate cortex (ACC).[2] This pathway is crucial for synaptic plasticity, learning, and memory. By activating this pathway, this compound may reverse the cognitive deficits associated with chronic pain.[2]
Modulation of Nociceptive Signaling
In the context of nociceptive pain, this compound's upregulation of GLT-1 in the hippocampus and ACC leads to a reduction in extracellular signal-regulated kinase (ERK) phosphorylation.[6][7] Phosphorylated ERK (pERK) is a key marker of nociceptive signaling, and its reduction by this compound correlates with attenuated pain behavior.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies of this compound.
| Parameter | Value | Model System | Reference |
| EC50 (EAAT2 Protein Increase) | 1.83 ± 0.27 µM | In vitro (PA-EAAT2 cells) | [8] |
| Effective In Vivo Dose (Nociceptive Pain) | 10 or 20 mg/kg (i.p.) | Mouse (formalin-induced) | [1][6] |
| Effective In Vivo Dose (Cognitive Impairment) | 20 mg/kg (i.p.) | Mouse (CFA-induced) | [2] |
| EAAT2 Protein Increase (In Vivo) | ~1.5 to 2-fold at 2h; ~2 to 3-fold at 8-24h | Mouse (single 40 mg/kg i.p. dose) | [8] |
Experimental Protocols
Western Blot Analysis for GLT-1 and Signaling Proteins
-
Objective: To quantify the protein expression of GLT-1, pERK, CaMKII, CREB, and BDNF.
-
Methodology:
-
Brain tissue (hippocampus and ACC) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Samples are centrifuged, and the supernatant containing total protein is collected.[9]
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for GLT-1, pERK, total ERK, CaMKII, CREB, BDNF, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.[9]
-
In Vivo Nociceptive Pain Model (Formalin Test)
-
Objective: To assess the antinociceptive effects of this compound.
-
Methodology:
-
Mice are pre-treated with this compound (10 or 20 mg/kg, i.p.) or vehicle.[6]
-
After a specified time, a dilute formalin solution (e.g., 2.5%) is injected into the plantar surface of the hind paw.[6]
-
The duration of licking and biting of the injected paw is recorded in two phases: the early phase (0-5 min) and the late phase (15-30 min).
-
A reduction in licking and biting time in the this compound-treated group compared to the vehicle group indicates an antinociceptive effect.[6]
-
In Vivo Cognitive Function Assessment (Object-Place Recognition Test)
-
Objective: To evaluate the effect of this compound on spatial recognition memory.
-
Methodology:
-
The test is conducted in an open-field arena and consists of three phases: habituation, sample, and test.
-
During the sample phase, two identical objects are placed in the arena, and the mouse is allowed to explore.
-
In the test phase, one of the objects is moved to a novel location.
-
The time spent exploring the object in the novel location versus the familiar location is measured.
-
An increased preference for the object in the novel location indicates intact spatial memory.[2]
-
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action centered on the translational upregulation of the glutamate transporter EAAT2/GLT-1. This leads to enhanced glutamate clearance and subsequent modulation of key signaling pathways involved in nociception and cognitive function. The preclinical data strongly support its further investigation for the treatment of neurological disorders characterized by glutamate excitotoxicity and impaired synaptic function. It is important to note that based on current scientific literature, this compound's primary target is EAAT2/GLT-1, and there is no evidence to suggest it acts as an ALK2 inhibitor or has a direct role in Fibrodysplasia Ossificans Progressiva (FOP).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. This compound | transporter | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LDN 212320 | CAS:894002-50-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice | MDPI [mdpi.com]
LDN-212320: A Translational Activator of GLT-1/EAAT2 for Neuroprotection
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Glutamate (B1630785) is the primary excitatory neurotransmitter in the central nervous system (CNS), and its extracellular concentrations are tightly regulated by Excitatory Amino Acid Transporters (EAATs). The predominant glial glutamate transporter, EAAT2 (or GLT-1 in rodents), is responsible for the majority of glutamate uptake and is critical for preventing excitotoxicity—a key pathological mechanism in numerous neurological disorders.[1][2] Reduced expression or function of EAAT2 is implicated in conditions such as amyotrophic lateral sclerosis (ALS), epilepsy, Alzheimer's disease, and ischemic brain injury.[1][2] Consequently, upregulating EAAT2 expression and function represents a promising therapeutic strategy.
This technical guide focuses on LDN-212320 (also known as OSU-0212320), a pyridazine (B1198779) derivative identified as a small-molecule activator of EAAT2.[3] Unlike transcriptional activators, this compound acts at the post-transcriptional level, specifically by enhancing the translation of EAAT2 mRNA.[3][4] This mechanism allows for a more rapid onset of action, with increased protein expression observed within hours of administration.[4] Preclinical studies have demonstrated its neuroprotective efficacy, adequate pharmacokinetic properties in murine models, and a favorable safety profile at therapeutic doses.[3] This document provides a comprehensive overview of the quantitative data, molecular mechanisms, and experimental methodologies related to this compound.
Molecular Mechanism of Action
This compound enhances the expression of the GLT-1/EAAT2 protein by activating its translation. Research has elucidated a key signaling pathway responsible for this effect, which involves Protein Kinase C (PKC) and Y-box-binding protein 1 (YB-1).[3][4]
Upon administration, this compound leads to the activation of PKC. This activated kinase then phosphorylates YB-1, a protein known to regulate the translation of specific mRNAs.[3] The phosphorylation of YB-1 enables it to bind to the 5'-untranslated region (5'-UTR) of the EAAT2 mRNA, promoting its translation and leading to a rapid increase in the synthesis of EAAT2 protein.[4] This targeted translational enhancement does not appear to affect the protein levels of other glutamate transporters like EAAT1 or EAAT3.
In the context of chronic pain models, this compound has also been shown to reverse the downregulation of key signaling molecules associated with neuroplasticity and cell survival, including CaMKII, CREB, and BDNF.[5] This suggests a broader modulatory role in restoring neuronal homeostasis under pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutamate transporter EAAT2: regulation, function, and potential as a therapeutic target for neurological and psychiatric disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of LDN-212320: A Novel Glutamate Transporter Activator
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LDN-212320 has emerged as a promising therapeutic candidate for a range of neurological disorders, primarily through its action as a potent activator of the glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It details the experimental protocols utilized in its characterization and presents key quantitative data in a structured format. Furthermore, this guide includes visualizations of the critical signaling pathways modulated by this compound to provide a clear understanding of its molecular function.
Discovery
This compound, with the chemical name 3-[[(2-Methylphenyl) methyl]thio]-6-(2-pyridinyl)-pyridazine, was identified through a structure-activity relationship (SAR) study of pyridazine (B1198779) derivatives designed to enhance the expression of the glutamate transporter EAAT2.[1][2] The discovery stemmed from a high-throughput screening of approximately 140,000 compounds which identified a thiopyridazine derivative as a lead compound capable of increasing EAAT2 protein levels in astrocytes.[1] Subsequent optimization of this lead compound, focusing on modifications of the benzylthioether moiety, led to the identification of this compound and other potent analogues.[1][2] These studies revealed that the 2-pyridyl group, the pyridazine core, and the thioether linkage are all crucial for the potent EAAT2-activating activity of this chemical series.[1]
Synthesis
The synthesis of this compound and its analogues is achieved through a multi-step process. A general synthetic scheme is outlined below, based on reported methods for preparing similar pyridazine derivatives.[1][3]
General Synthesis Scheme:
The synthesis commences with the formation of a pyridazinone intermediate. This is typically achieved by reacting a ketone with glyoxylic acid, followed by cyclization with hydrazine.[1] The resulting pyridazinone is then converted to a pyridazinthione. Finally, alkylation of the pyridazinthione with the appropriate arylmethyl bromide yields the target thioether, this compound.[3]
A crucial starting material, a pyridyl-pyridazinone, is synthesized according to previously established procedures.[3] This intermediate is then reacted with Lawesson's reagent in dry toluene (B28343) under reflux to yield the corresponding pyridazinthione.[3] The final step involves the alkylation of this thione with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate in a solvent like dry dimethylformamide (DMF) at room temperature to afford this compound.[3]
Mechanism of Action
This compound functions as an activator of the glutamate transporter EAAT2 at the translational level.[3][4] By enhancing EAAT2 expression, it increases the clearance of glutamate from the synaptic cleft, thereby preventing excitotoxicity, a key pathological process in many neurological disorders.[4] The therapeutic effects of this compound in models of nociceptive pain, chronic pain, and associated cognitive deficits are attributed to this primary mechanism.[2][5][6]
Two key signaling pathways have been identified to be modulated by this compound:
-
Protein Kinase C (PKC) / Y-box Binding Protein 1 (YB-1) Pathway: this compound treatment leads to the activation of PKC, which in turn activates YB-1. Activated YB-1 is a key regulator of EAAT2 translation, and its activation by this compound results in increased synthesis of the EAAT2 protein.[4]
-
CaMKII/CREB/BDNF Signaling Pathway: In models of chronic pain-induced cognitive impairment, this compound has been shown to activate the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway in the hippocampus and anterior cingulate cortex (ACC).[2] This pathway is crucial for synaptic plasticity, learning, and memory.
Experimental Protocols
In Vivo Pain Models
-
Formalin-Induced Nociceptive Pain: Male C57BL/6J mice are used. This compound (10 or 20 mg/kg) or vehicle is administered intraperitoneally (i.p.) 24 hours before the intraplantar injection of formalin (20 µL of 5% formalin) into the hind paw. Nociceptive behaviors (licking and biting of the injected paw) are observed and quantified during the early (0-10 min) and late (10-40 min) phases after formalin injection.[1][6]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: Chronic inflammatory pain is induced by a single intraplantar injection of CFA (20 µL) into the hind paw of mice. This compound (10 or 20 mg/kg, i.p.) is administered to assess its effects on thermal hyperalgesia and mechanical allodynia at different time points after CFA injection.[5][7]
Behavioral and Cognitive Assessments
-
Y-maze Test: To assess spatial working memory, mice are placed in a Y-shaped maze and allowed to explore freely for a set period. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.[6]
-
Object Recognition Test: This test evaluates recognition memory. Mice are familiarized with two identical objects in an arena. After a retention interval, one of the objects is replaced with a novel one, and the time spent exploring each object is measured.[6]
Molecular Biology Techniques
-
Western Blot Analysis: Protein expression levels of GLT-1, pERK1/2, Iba1, CD11b, p38, CX43, pCREB, BDNF, PKA, and CaMKII in the hippocampus and ACC are quantified using Western blotting. Tissues are homogenized, and protein concentrations are determined. Proteins are separated by SDS-PAGE, transferred to membranes, and probed with specific primary and secondary antibodies.[2][5][6]
-
Immunohistochemistry: The localization and expression of proteins like pERK1/2 in brain sections are visualized using immunohistochemistry. Brains are fixed, sectioned, and incubated with primary antibodies followed by fluorescently labeled secondary antibodies.[6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Levels of pro-inflammatory cytokines such as IL-1β in the hippocampus and ACC are measured using specific ELISA kits.[5]
Quantitative Data
| Parameter | Model | Treatment | Dosage (mg/kg, i.p.) | Outcome | Reference |
| Nociceptive Behavior | Formalin-induced pain | This compound | 10 or 20 | Significantly attenuated licking and biting behavior in both phases. | [1][6] |
| Hippocampal-dependent Behavior | Formalin-induced impairment | This compound | 10 or 20 | Significantly reversed impaired performance in Y-maze and object recognition tests. | [1][6] |
| GLT-1 Expression | Formalin-induced pain | This compound | 10 or 20 | Significantly increased GLT-1 expression in the hippocampus and ACC. | [1][6] |
| ERK Phosphorylation | Formalin-induced pain | This compound | 20 | Significantly reduced formalin-induced ERK phosphorylation in the hippocampus and ACC. | [1][6] |
| Tactile Allodynia & Thermal Hyperalgesia | CFA-induced chronic pain | This compound | 20 | Significantly reduced CFA-induced tactile allodynia and thermal hyperalgesia. | [5] |
| Microglial Activation Markers (Iba1, CD11b, p38) | CFA-induced chronic pain | This compound | 10 or 20 | Significantly reduced CFA-induced increases in Iba1, CD11b, and p38 expression in the hippocampus and ACC. | [5][7] |
| Astroglial Markers (GLT-1, CX43) | CFA-induced chronic pain | This compound | 20 | Markedly modulated CFA-induced changes in GLT-1 and CX43 expression in the hippocampus and ACC. | [5][7] |
| Pro-inflammatory Cytokine (IL-1β) | CFA-induced chronic pain | This compound | 10 or 20 | Significantly decreased CFA-induced IL-1β levels in the hippocampus and ACC. | [5] |
| Cognitive Function | CFA-induced cognitive impairment | This compound | 20 | Significantly attenuated CFA-induced impaired spatial, working, and recognition memory. | [2] |
| Anxiety-like Behaviors | CFA-induced anxiety | This compound | 20 | Significantly reduced CFA-induced anxiety-like behaviors. | [2] |
| CaMKII/CREB/BDNF Pathway Proteins | CFA-induced cognitive impairment | This compound | 20 | Significantly reversed CFA-induced decreases in pCREB, BDNF, PKA, and CaMKII expression in the hippocampus and ACC. | [2] |
Visualizations
Experimental Workflow for In Vivo Pain and Cognitive Studies
Caption: Workflow for in vivo studies of this compound.
This compound Signaling Pathway for EAAT2 Translational Activation
Caption: PKC/YB-1 pathway for EAAT2 activation.
This compound Signaling Pathway in Neuroprotection and Cognitive Enhancement
References
- 1. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of pyridazine derivatives as glutamate transporter EAAT2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Neuroprotective Pyridazine Derivatives as Excitatory Amino Acid Transporter 2 (EAAT2) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
LDN-212320: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN-212320 is a novel small molecule activator of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). By enhancing the translational expression of this critical transporter, this compound plays a significant role in clearing excess glutamate from the synaptic cleft, a process vital for maintaining neuronal health and preventing excitotoxicity. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying signaling pathways of this compound. Detailed experimental protocols for key assays and a summary of its therapeutic potential in various neurological disorders are also presented.
Chemical Structure and Physicochemical Properties
This compound is a pyridazine (B1198779) derivative with the chemical name 3-[[(2-Methylphenyl)methyl]thio]-6-(2-pyridinyl)-pyridazine.[1] Its structure is characterized by a central pyridazine ring linked to a 2-methylbenzylthio group and a pyridine (B92270) ring.
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-[[(2-Methylphenyl)methyl]thio]-6-(2-pyridinyl)-pyridazine | [1] |
| Synonyms | LDN-0212320, OSU-0212320 | [2][3] |
| CAS Number | 894002-50-7 | [4] |
| Molecular Formula | C₁₇H₁₅N₃S | |
| Molecular Weight | 293.39 g/mol | |
| SMILES | CC1=CC=CC=C1CSC2=NN=C(C3=NC=CC=C3)C=C2 | [1][4] |
| Appearance | Solid powder | [5] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO | [5] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 2 years. | [4] |
Pharmacological Properties
This compound acts as a potent and selective activator of the glutamate transporter GLT-1/EAAT2 at the translational level.[2][4] This mechanism leads to an increased expression of the transporter protein, thereby enhancing the reuptake of glutamate from the synapse. This activity confers significant neuroprotective effects in various models of neurological disorders.
Table 2: Pharmacological and Pharmacokinetic Data for this compound
| Parameter | Value | Species/System | Reference(s) |
| Target | Glutamate Transporter 1 (GLT-1) / Excitatory Amino Acid Transporter 2 (EAAT2) | [4][6] | |
| Mechanism of Action | Translational Activator | [2][4] | |
| EC₅₀ (in PA-EAAT2 cells) | 1.83 µM | Rat | [3] |
| In Vivo Efficacy (formalin-induced pain) | 10 or 20 mg/kg, i.p. | Mouse | [4][7] |
| In Vivo Efficacy (neuroprotection) | 40 mg/kg, i.p. | Mouse | [3] |
| Cmax (3 mg/kg, i.p.) | 42.1 ± 3.6 ng/mL | Mouse | |
| Tmax (3 mg/kg, i.p.) | 15 minutes | Mouse | |
| Plasma Half-life (t½) | 2.63 hours | Mouse | |
| Brain Half-life (t½) | 2.64 hours | Mouse |
Signaling Pathways
The mechanism of action of this compound involves the modulation of key intracellular signaling pathways that regulate protein translation. Two primary pathways have been identified:
-
PKC/YB-1 Pathway: this compound treatment leads to the activation of Protein Kinase C (PKC), which in turn phosphorylates and activates the Y-box-binding protein 1 (YB-1). Activated YB-1 then promotes the translation of EAAT2 mRNA.
-
CaMKII/CREB/BDNF Pathway: this compound has been shown to reverse the downregulation of Ca2+/calmodulin-dependent protein kinase II (CaMKII), cAMP response element-binding protein (CREB), and brain-derived neurotrophic factor (BDNF) expression in models of chronic pain.[8] This suggests that this compound's therapeutic effects are also mediated through the restoration of this crucial pathway for neuronal plasticity and survival.
Experimental Protocols
This section provides an overview of the methodologies used in key experiments to characterize this compound. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
Chemical Synthesis
The synthesis of this compound and related pyridazine derivatives has been described by Xing et al. (2011). The general synthetic scheme involves the reaction of a substituted pyridazine with a methylphenylmethylthio moiety.
A detailed, step-by-step synthetic protocol would be included here, based on the full text of the referenced paper.
In Vivo Formalin-Induced Pain Model
This model is used to assess the analgesic properties of this compound.[7]
Workflow:
Protocol Outline:
-
Animals: Male C57BL/6 mice are used.
-
Acclimatization: Animals are acclimatized to the testing environment.
-
Drug Administration: this compound (10 or 20 mg/kg) or vehicle is administered intraperitoneally (i.p.).
-
Formalin Injection: A dilute solution of formalin is injected subcutaneously into the plantar surface of the hind paw.
-
Behavioral Observation: The amount of time the animal spends licking or biting the injected paw is recorded in two phases (early and late).
-
Data Analysis: The licking/biting time is compared between the drug-treated and vehicle-treated groups.
Western Blot Analysis for Protein Expression
Western blotting is used to quantify the expression levels of GLT-1/EAAT2, and proteins involved in the signaling pathways.
Protocol Outline:
-
Tissue Homogenization: Brain tissue (e.g., hippocampus, anterior cingulate cortex) is homogenized in lysis buffer.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., anti-EAAT2, anti-pCREB, anti-BDNF).
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: The intensity of the bands is quantified using image analysis software.
Therapeutic Potential
The ability of this compound to enhance glutamate reuptake and provide neuroprotection makes it a promising therapeutic candidate for a range of neurological and psychiatric disorders characterized by glutamate excitotoxicity and impaired synaptic function. These include:
-
Nociceptive and Chronic Pain: this compound has been shown to attenuate pain behaviors in animal models.[4][7]
-
Amyotrophic Lateral Sclerosis (ALS): By protecting motor neurons from excitotoxic damage, this compound may slow disease progression.
-
Alzheimer's Disease: The compound has been shown to reduce amyloid plaque burden and improve cognitive function in mouse models.[1]
-
Epilepsy: By reducing excessive glutamate levels, this compound may have anti-seizure effects.
-
Anxiety and Cognitive Impairment: this compound has demonstrated the ability to prevent anxiety-like behaviors and cognitive deficits associated with chronic pain.[8]
Conclusion
This compound is a promising neuroprotective agent with a well-defined mechanism of action centered on the translational upregulation of the glutamate transporter GLT-1/EAAT2. Its favorable pharmacological and pharmacokinetic profile, coupled with its efficacy in various preclinical models of neurological disorders, highlights its potential as a novel therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation | PLOS One [journals.plos.org]
- 8. CaMKII-Mediated CREB Phosphorylation Is Involved in Ca2+-Induced BDNF mRNA Transcription and Neurite Outgrowth Promoted by Electrical Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neuroprotective Landscape of LDN-212320: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of LDN-212320, a novel small molecule activator of the astroglial glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). By enhancing the clearance of synaptic glutamate, this compound presents a promising therapeutic strategy for a range of neurological disorders underpinned by excitotoxicity and neuroinflammation. This document outlines the core mechanism of action, summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes the critical signaling pathways and experimental workflows.
Core Mechanism of Action: Upregulation of Glutamate Transporter EAAT2
This compound's primary neuroprotective activity stems from its ability to increase the expression of the EAAT2 glutamate transporter on astrocytes.[1][2][3] This transporter is responsible for the majority of glutamate uptake in the central nervous system, playing a critical role in preventing the excitotoxic neuronal damage that is a hallmark of many neurodegenerative diseases.[4][5][6]
The mechanism of this compound involves the translational activation of EAAT2 expression.[1][4][5] This process is mediated through the activation of Protein Kinase C (PKC), which in turn phosphorylates and activates Y-box-binding protein 1 (YB-1).[4][5] Activated YB-1 then binds to the EAAT2 mRNA, promoting its translation and leading to an increased synthesis of EAAT2 protein.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy
| Parameter | Cell Type | Value | Description | Reference |
| EC50 | Mouse Primary Astrocytes | 1.8 μM | Concentration for 50% of maximal increase in EAAT2 protein expression after 24 hours, measured by Western blot. | [1] |
Table 2: In Vivo Efficacy in Rodent Models
| Model | Species | Dosage (i.p.) | Outcome | p-value | Reference |
| Formalin-Induced Pain | Mice | 10 or 20 mg/kg | Attenuated licking and biting behavior in both phases. | p < 0.01 or p < 0.001 | [1] |
| Formalin-Induced Cognitive Impairment | Mice | 10 or 20 mg/kg | Increased interaction time with displaced object. | p < 0.001 | [1] |
| CFA-Induced Inflammatory Pain | Mice | 20 mg/kg | Reduced tactile allodynia and thermal hyperalgesia. | Not specified | [7] |
| CFA-Induced Microglial Activation (Hippocampus) | Mice | 20 mg/kg | Decreased Iba1 expression. | p < 0.01 | [8] |
| CFA-Induced Microglial Activation (ACC) | Mice | 20 mg/kg | Decreased Iba1 expression. | p < 0.0009 | [8] |
| CFA-Induced Neuroinflammation (Hippocampus) | Mice | 20 mg/kg | Decreased IL-1β levels. | p < 0.0001 | [8] |
| CFA-Induced Neuroinflammation (ACC) | Mice | 10 or 20 mg/kg | Decreased IL-1β levels. | p < 0.0001 | [8] |
| CFA Model (Hippocampus) | Mice | 20 mg/kg | Reversed decrease in GLT-1 expression. | p < 0.0001 | [9] |
| CFA Model (ACC) | Mice | 20 mg/kg | Reversed decrease in GLT-1 expression. | p < 0.0001 | [9] |
| Amyotrophic Lateral Sclerosis (ALS) | Not Specified | Not Specified | Delayed motor function decline and extended lifespan. | Not specified | [5] |
| Temporal Lobe Epilepsy | Not Specified | Not Specified | Reduced mortality, neuronal death, and seizures. | Not specified | [5] |
CFA: Complete Freund's Adjuvant; ACC: Anterior Cingulate Cortex; i.p.: Intraperitoneal
Signaling Pathways in Neuroprotection
Beyond direct glutamate excitotoxicity prevention, this compound engages downstream signaling pathways that contribute to its broader neuroprotective, anti-inflammatory, and cognitive-enhancing effects.
Studies have demonstrated that this compound treatment leads to a reduction in neuroinflammatory markers. In models of chronic pain, it significantly decreases the activation of microglia and the expression of the pro-inflammatory cytokine IL-1β in the hippocampus and anterior cingulate cortex (ACC).[8][9] It also reduces the phosphorylation of extracellular signal-regulated kinase (ERK), a marker associated with nociception.[1][3] Furthermore, this compound has been shown to activate the CaMKII/CREB/BDNF signaling pathway, which is crucial for synaptic plasticity, learning, and memory.[10] This pathway activation likely contributes to the observed prevention of cognitive deficits in preclinical models.[10]
Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting laboratories. However, based on published literature, the key experimental methodologies employed to characterize the effects of this compound are outlined below.
In Vivo CFA-Induced Inflammatory Pain Model
This workflow is representative of studies evaluating the anti-allodynic, anti-hyperalgesic, and anti-inflammatory effects of this compound.
-
Animal Model : Male C57BL/6J mice are typically used.[8]
-
Induction of Inflammation : Chronic inflammation is induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw.[8][9]
-
Drug Administration : this compound is dissolved in a vehicle (e.g., saline with 1% DMSO and 0.5% Tween-80) and administered intraperitoneally (i.p.) at doses of 10 or 20 mg/kg.[8][9] Administration typically occurs daily for a set period following CFA injection.
-
Behavioral Assays :
-
Mechanical Allodynia : Paw withdrawal threshold is measured using von Frey filaments.
-
Thermal Hyperalgesia : Paw withdrawal latency to a radiant heat source is measured using the Hargreaves test.
-
-
Biochemical Analysis : Following the behavioral experiments, animals are euthanized, and brain regions of interest (hippocampus, ACC) are collected.[8][9]
-
Western Blot : Used to quantify the protein levels of EAAT2/GLT-1, microglial markers (Iba1, CD11b), and signaling proteins (pERK, p38).[3][8][9]
-
Immunohistochemistry : Used to visualize the localization and expression of proteins like p38 and connexin 43 (CX43) within the brain tissue.[3][8]
-
ELISA : Used to measure the concentration of cytokines like IL-1β in brain tissue homogenates.[7]
-
Formalin-Induced Nociceptive Pain Model
-
Procedure : A dilute formalin solution is injected into the plantar surface of the mouse hind paw.[3][11]
-
Behavioral Measurement : The cumulative time spent licking or biting the injected paw is recorded in two distinct phases (Phase 1: 0-5 min, Phase 2: 15-40 min) after injection.[1]
-
Drug Administration : this compound (10 or 20 mg/kg, i.p.) is typically administered 24 hours before the formalin injection.[1]
-
Antagonist Studies : To confirm the mechanism, a GLT-1 antagonist like dihydrokainic acid (DHK) can be co-administered to determine if it reverses the antinociceptive effects of this compound.[3]
Hippocampal-Dependent Cognitive Tasks
-
Y-Maze Test : Assesses spatial working memory by measuring the percentage of spontaneous alternations between the three arms of the maze.[3][10]
-
Object Recognition Test : Evaluates recognition memory by measuring the time spent exploring a novel object versus a familiar one.[3]
Conclusion and Future Directions
This compound is a potent EAAT2 activator with significant neuroprotective properties demonstrated across multiple preclinical models of pain, neuroinflammation, and neurodegeneration. Its multifaceted mechanism, which combines the reduction of glutamate excitotoxicity with anti-inflammatory and pro-cognitive signaling, makes it an attractive candidate for further development.
Future research should focus on:
-
Elucidating the detailed pharmacokinetic and pharmacodynamic profile of this compound.
-
Assessing its efficacy in additional models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[4][6]
-
Conducting long-term safety and toxicology studies to prepare for potential clinical evaluation.
-
Investigating the therapeutic window and optimal dosing regimens for different pathological conditions.
The data presented in this guide underscore the potential of this compound as a novel therapeutic agent for neurological disorders. The continued investigation of this and similar EAAT2-modulating compounds is a critical endeavor in the pursuit of effective treatments for diseases of the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advance in the Relationship between Excitatory Amino Acid Transporters and Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Dual Role of Glutamatergic Neurotransmission in Alzheimer’s Disease: From Pathophysiology to Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Early Preclinical Research on LDN-212320 in Murine Pain Models: A Technical Guide
This technical guide provides an in-depth analysis of the early preclinical research on LDN-212320, a glutamate (B1630785) transporter-1 (GLT-1) activator, in various mouse models of pain. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated overview of the quantitative data, experimental designs, and implicated signaling pathways from foundational studies.
Executive Summary
Early investigations into this compound have identified it as a promising therapeutic candidate for nociceptive and chronic inflammatory pain states.[1][2] The principal mechanism of action for its analgesic effects is attributed to the upregulation of the astroglial glutamate transporter-1 (GLT-1) in key brain regions associated with pain processing, namely the hippocampus and the anterior cingulate cortex (ACC).[3][1] By enhancing glutamate reuptake, this compound mitigates neuronal hyperexcitability, a hallmark of persistent pain. Furthermore, research indicates that this compound exerts anti-inflammatory effects by modulating glial cell activity, specifically by reducing microglial activation.[2] The subsequent sections of this guide will delve into the quantitative outcomes, detailed experimental procedures, and the molecular pathways influenced by this compound administration in mouse models of pain.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on this compound in mouse models of pain.
Table 2.1: Efficacy of this compound in the Formalin-Induced Nociceptive Pain Model
| Treatment Group | Dose (mg/kg, i.p.) | Nociceptive Behavior (Licking/Biting Duration) | GLT-1 Expression (Hippocampus & ACC) | pERK1/2 Phosphorylation (Hippocampus & ACC) | Reference |
| Vehicle Control | - | Baseline | Normal | Increased post-formalin | [3][1][4] |
| This compound | 10 | Significantly attenuated | Increased | - | [3][1][4] |
| This compound | 20 | Significantly attenuated | Increased | Significantly reduced | [3][1][4] |
| This compound + DHK | 20 + 10 | Effects reversed | - | - | [3][1][4] |
DHK (Dihydrokainic acid) is a GLT-1 antagonist.
Table 2.2: Efficacy of this compound in the Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
| Treatment Group | Dose (mg/kg, i.p.) | Tactile Allodynia | Thermal Hyperalgesia | Microglial Activation Markers (Iba1, CD11b, p38) | Astroglial Markers (GLT-1, CX43) | Pro-inflammatory Cytokines (IL-1β) | Reference |
| Vehicle Control | - | Present | Present | Increased | Decreased | Increased | [2][5] |
| This compound | 10 | - | - | Reversed increase in Iba1 & CD11b | Modulated | Decreased in ACC | [2] |
| This compound | 20 | Significantly reduced | Significantly reduced | Reversed increase in Iba1, CD11b & p38 | Modulated | Decreased in Hippocampus & ACC | [2][5] |
| This compound + DHK | 20 + 10 | Effects reversed | Effects reversed | - | - | - | [2][5] |
Table 2.3: Effects of this compound on Cognitive and Anxiety-like Behaviors in a Chronic Pain Model
| Treatment Group | Dose (mg/kg, i.p.) | Spatial, Working & Recognition Memory | Anxiety-like Behaviors | Hippocampal & ACC Protein Expression (pCREB, BDNF, PKA, CaMKII) | Reference |
| CFA Control | - | Impaired | Increased | Decreased | [6] |
| This compound | 20 | Significantly attenuated impairment | Significantly reduced | Significantly reversed decrease | [6] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Animals
The studies predominantly utilized male mice. All experimental procedures were conducted in accordance with the National Institutes of Health guidelines for the Care and Use of Laboratory Animals.[2]
Drug Administration
This compound was administered via intraperitoneal (i.p.) injection at doses of 10 or 20 mg/kg.[3][1][2] The GLT-1 antagonist, dihydrokainic acid (DHK), was administered at a dose of 10 mg/kg (i.p.) 30 minutes prior to behavioral experiments to confirm the mechanism of action of this compound.[3][1][2]
Pain Models
-
Formalin-Induced Nociceptive Pain: A 2.5% formalin solution (10 µl) was injected into the plantar surface of the mouse's hind paw. The duration of licking and biting responses was then measured as an indicator of nociceptive behavior.[4]
-
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain: CFA (1 mg/mL, 20 µL) was injected into the intraplantar surface of the hind paw to induce chronic inflammatory pain.[2] Behavioral assessments for tactile allodynia and thermal hyperalgesia were conducted at multiple time points post-injection (e.g., 3 hours, 1 day, 3 days, and 7 days).[2]
Behavioral Assays
-
Tactile Allodynia (von Frey Test): Mechanical sensitivity was assessed using von Frey filaments. The 50% paw withdrawal threshold (PWT) was determined to quantify the degree of allodynia.[2]
-
Thermal Hyperalgesia (Hot Plate Test): The latency time for a response (e.g., paw licking or jumping) on a hot plate maintained at a constant temperature (e.g., 51 ± 0.5 °C) was measured to assess thermal sensitivity.[2]
-
Y-maze and Object-Place Recognition Tests: These tests were used to evaluate spatial, working, and recognition memory in mice with chronic pain.[6]
-
Elevated Plus Maze and Marble Burying Test: These assays were employed to determine the level of anxiety-like behaviors.[6]
Molecular and Cellular Analyses
-
Western Blot Analysis: This technique was used to quantify the protein expression of various markers in the hippocampus and anterior cingulate cortex, including GLT-1, pERK1/2, Iba1, CD11b, p38, CX43, pCREB, BDNF, PKA, and CaMKII.[3][1][2][6]
-
Immunofluorescence Assay: This method was utilized to visualize and further confirm the expression and localization of the aforementioned proteins within the brain tissue.[2][6]
-
Enzyme-Linked Immunosorbent Assay (ELISA): The levels of the pro-inflammatory cytokine interleukin-1β (IL-1β) in the hippocampus and ACC were measured using ELISA.[5]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow of the cited studies.
Caption: Proposed signaling pathway for the analgesic effects of this compound.
Caption: Generalized experimental workflow for this compound studies in mouse pain models.
References
- 1. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of LDN-212320
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo studies with LDN-212320, a potent and selective activator of the glutamate (B1630785) transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).
Introduction
This compound is a small molecule that upregulates the expression of astroglial GLT-1, a key transporter responsible for clearing glutamate from the synaptic cleft.[1][2] Dysregulation of glutamate homeostasis is implicated in a variety of neurological and psychiatric disorders, including chronic pain, cognitive impairment, and anxiety. By enhancing GLT-1 expression, this compound has demonstrated therapeutic potential in preclinical models of these conditions.[2][3] This document outlines the mechanism of action, formulation, and detailed experimental protocols for evaluating the efficacy of this compound in rodent models.
Mechanism of Action
This compound acts as a translational activator of GLT-1/EAAT2.[1][4] This upregulation of GLT-1 in astrocytes, particularly in brain regions like the hippocampus and anterior cingulate cortex (ACC), enhances the reuptake of excess glutamate from the synapse.[2] This modulation of glutamatergic neurotransmission has been shown to prevent excitotoxicity and reverse pathological changes associated with chronic pain and cognitive deficits.[5]
The downstream signaling pathways affected by this compound include the inhibition of formalin-induced extracellular signal-regulated kinase (ERK) phosphorylation, a marker for nociception.[2] Furthermore, in models of chronic pain-induced cognitive impairment, this compound has been shown to activate the Ca2+/calmodulin-dependent protein kinase II (CaMKII)/cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with this compound.
Table 1: Dosing and Administration
| Parameter | Details | Reference |
| Compound | This compound | [6] |
| Animal Model | Male C57BL/6J mice | [7] |
| Dosage | 10 or 20 mg/kg | [2][6] |
| Administration Route | Intraperitoneal (i.p.) | [2][6] |
| Vehicle | Normal saline (0.9% NaCl) with 1% DMSO and 0.5% Tween-80 | [7] |
| Dosing Schedule | Single injection administered 24 hours before the induction of the experimental model (e.g., formalin injection) | [6] |
Table 2: Efficacy in Pain and Cognitive Models
| Experimental Model | Key Findings | Reference |
| Formalin-Induced Nociceptive Pain | - Significantly attenuated licking and biting behavior in both phases.[1][2] - The antinociceptive effects were reversed by the GLT-1 antagonist, DHK.[2] | [1][2] |
| CFA-Induced Chronic Inflammatory Pain | - Significantly reduced tactile allodynia and thermal hyperalgesia.[8] - Effects were reversed by the GLT-1 antagonist, DHK.[8] | [8] |
| Formalin-Induced Cognitive Impairment | - Reversed impaired hippocampal-dependent behavior in Y-maze and object recognition tests.[2] | [2] |
| CFA-Induced Cognitive Impairment and Anxiety | - Attenuated impaired spatial, working, and recognition memory.[3] - Reduced anxiety-like behaviors in the elevated plus maze and marble burying test.[3] | [3] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving this compound.
Preparation of this compound Dosing Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween-80
-
Normal saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder.
-
To prepare the vehicle, mix 1% DMSO and 0.5% Tween-80 in normal saline (0.9% NaCl).[7]
-
Dissolve the this compound powder in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25g mouse with an injection volume of 10 ml/kg, the concentration would be 1 mg/ml).
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution to ensure complete dissolution.[9]
-
Prepare the solution fresh on the day of the experiment.
Formalin-Induced Nociceptive Pain Model
Materials:
-
This compound dosing solution
-
Vehicle solution
-
Formalin solution (2.5% in saline)[10]
-
Hamilton syringe with a 30-G needle
-
Observation chambers with mirrors
-
Timer
Procedure:
-
Acclimate male C57BL/6J mice to the testing room for at least 30 minutes.
-
Administer this compound (10 or 20 mg/kg, i.p.) or vehicle 24 hours prior to the formalin injection.[6]
-
On the day of the experiment, place the mice individually in the observation chambers for at least 30 minutes to acclimate.
-
Inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[11]
-
Immediately after the injection, return the mouse to the observation chamber and start the timer.
-
Record the total time spent licking and biting the injected paw during two distinct phases:
-
Analyze the data by comparing the licking/biting time between the vehicle- and this compound-treated groups.
Y-Maze Test for Spatial Working Memory
Materials:
-
Y-shaped maze with three identical arms
-
Video recording and tracking software (optional)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the test.[12]
-
Gently place a mouse at the center of the Y-maze and allow it to explore freely for 8 minutes.[13]
-
Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.
-
An alternation is defined as consecutive entries into the three different arms (e.g., ABC, CAB).
-
The percentage of spontaneous alternation is calculated as: [(Number of alternations) / (Total number of arm entries - 2)] x 100.
-
Clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.[14]
Novel Object Recognition Test for Recognition Memory
Materials:
-
Open field arena
-
Two identical objects (familiar objects)
-
One novel object (different in shape and texture from the familiar objects)
-
Video recording and tracking software
-
70% ethanol for cleaning
Procedure:
-
Habituation (Day 1): Allow each mouse to explore the empty open field arena for 5-10 minutes.[15]
-
Training/Familiarization (Day 2):
-
Testing (Day 2, after a retention interval, e.g., 1 hour):
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and allow it to explore for 5 minutes.[8]
-
Record the time spent exploring the familiar and the novel object.
-
-
Calculate the discrimination index as: [(Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)] x 100.
-
Clean the arena and objects with 70% ethanol between trials.
Elevated Plus Maze for Anxiety-Like Behavior
Materials:
-
Elevated plus-shaped maze with two open and two closed arms
-
Video recording and tracking software
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
Place the mouse in the center of the maze, facing an open arm.[17]
-
Allow the mouse to freely explore the maze for 5 minutes.[1][18]
-
Record the number of entries into and the time spent in the open and closed arms.
-
Anxiolytic effects are indicated by an increase in the percentage of time spent in and entries into the open arms.
-
Clean the maze with 70% ethanol between animals.[17]
Marble Burying Test for Repetitive and Compulsive-Like Behavior
Materials:
-
Standard mouse cage with approximately 5 cm of clean bedding
-
20 glass marbles
-
Timer
Procedure:
-
Acclimate the mice to the testing room for at least 30 minutes.[19]
-
Evenly space 20 marbles on the surface of the bedding in the cage.[20]
-
Gently place a mouse in the cage.
-
After 30 minutes, carefully remove the mouse.
-
Count the number of marbles that are at least two-thirds buried in the bedding.[19]
-
A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
Pharmacokinetics and Toxicity
A study on a closely related pyridazine (B1198779) derivative, LDN/OSU-0212320, indicated good potency, adequate pharmacokinetic properties, and no observed toxicity at the doses examined in a murine model.[5] After a single intraperitoneal injection of 40 mg/kg, EAAT2 protein levels increased by 1.5- to 2-fold at 2 hours and by 2- to 3-fold between 8 and 24 hours.[9] While specific pharmacokinetic and comprehensive toxicology data for this compound are not extensively published, the available information suggests a favorable profile for in vivo studies. As with any experimental compound, it is recommended to perform preliminary dose-response and toxicity studies for specific experimental conditions.
Conclusion
This compound presents a promising therapeutic agent for disorders involving glutamatergic dysfunction. The protocols outlined in these application notes provide a robust framework for conducting in vivo studies to further elucidate its therapeutic potential and mechanism of action. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data.
References
- 1. protocols.io [protocols.io]
- 2. MultiCenter Mouse Behavior Trial: Elevated Plus Maze Protocol [albany.edu]
- 3. maze.conductscience.com [maze.conductscience.com]
- 4. Marble burying test [bio-protocol.org]
- 5. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | transporter | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. mmpc.org [mmpc.org]
- 14. Y-Maze Protocol [protocols.io]
- 15. mmpc.org [mmpc.org]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 18. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 19. mmpc.org [mmpc.org]
- 20. Marble Burying and Nestlet Shredding as Tests of Repetitive, Compulsive-like Behaviors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Dissolution of LDN-212320 for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of LDN-212320, a glutamate (B1630785) transporter EAAT2 activator, for in vivo studies involving intraperitoneal (IP) injection in animal models. The information is compiled from various scientific sources to ensure reliable and reproducible experimental outcomes.
Introduction
This compound is a small molecule that has been shown to increase the expression of the glutamate transporter EAAT2 (also known as GLT-1)[1][2][3]. It is being investigated for its neuroprotective properties and potential therapeutic applications in conditions associated with glutamate excitotoxicity[1][4][5]. Proper dissolution and formulation are critical for ensuring the bioavailability and efficacy of this compound in preclinical research.
Solubility and Vehicle Formulations
This compound is poorly soluble in aqueous solutions and requires a vehicle for in vivo administration. The choice of vehicle can impact the compound's stability, bioavailability, and potential for local irritation. Several vehicle compositions have been successfully used for intraperitoneal injection of this compound in mice[2][6][7].
Quantitative Data Summary
The following table summarizes the key quantitative data for preparing this compound solutions for intraperitoneal injection.
| Parameter | Value | Reference |
| Molecular Weight | 293.39 g/mol | [7] |
| Solubility in DMSO | 16.67 - 50 mg/mL (ultrasonication recommended) | [1][2][7] |
| Vehicle Composition 1 | 1% DMSO, 0.5% Tween-80 in normal saline (0.9% NaCl) | [6] |
| Vehicle Composition 2 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | [2][7] |
| Vehicle Composition 3 | 10% DMSO, 90% (20% SBE-β-CD in saline) | [7] |
| Reported IP Dosages (mice) | 10, 20, or 40 mg/kg | [1][3][6][8] |
| Recommended Injection Volume (mice) | < 10 mL/kg | [6][9] |
| Storage of Powder | -20°C for up to 3 years | [2] |
| Storage of Stock Solution (in DMSO) | -80°C for up to 2 years; -20°C for up to 1 year | [3] |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for intraperitoneal injection based on established methods.
Protocol 1: Low DMSO Formulation
This protocol is suitable for studies where a low concentration of DMSO is preferred.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween-80
-
Normal saline (0.9% NaCl), sterile
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare Stock Solution:
-
Prepare Vehicle:
-
In a sterile conical tube, prepare the final vehicle by mixing 1% DMSO and 0.5% Tween-80 in normal saline. For example, to prepare 10 mL of vehicle, add 100 µL of DMSO and 50 µL of Tween-80 to 9.85 mL of normal saline.
-
-
Prepare Final Dosing Solution:
-
Add the appropriate volume of the this compound stock solution to the prepared vehicle to achieve the desired final concentration.
-
For example, to prepare a 1 mg/mL dosing solution for a 10 mg/kg dose in a 25g mouse (requiring 0.25 mL), you would need to dilute your stock solution accordingly.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
-
Administration:
-
Administer the solution via intraperitoneal injection at a volume of 10 mL/kg body weight[6].
-
Protocol 2: Co-Solvent Formulation (PEG300)
This protocol utilizes a co-solvent system for potentially higher concentrations of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Normal saline (0.9% NaCl), sterile
-
Sterile conical tubes
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Prepare Stock Solution in DMSO:
-
Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution. Use of sonication is recommended for complete dissolution[2].
-
-
Sequential Addition of Solvents:
-
In a sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the other components of the vehicle in the following order: PEG300, Tween-80, and finally saline[2][7]. Ensure the solution is clear after each addition before proceeding to the next solvent.
-
The final composition should be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2][7].
-
-
Final Preparation:
-
Vortex the final solution thoroughly. If necessary, sonicate briefly to ensure a clear solution.
-
-
Administration:
-
Administer the prepared solution intraperitoneally.
-
Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: Workflow for this compound IP injection preparation.
References
- 1. LDN 212320 | CAS:894002-50-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | transporter | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Measuring GLT-1 Expression After LDN-212320 Treatment Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for measuring the expression of the glutamate (B1630785) transporter-1 (GLT-1) protein in response to treatment with LDN-212320, a known GLT-1 activator. These guidelines are intended for professionals in research and drug development.
Introduction
This compound is a small molecule that has been identified as an activator of the glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). It functions by upregulating the expression of astroglial GLT-1 at the translational level.[1] This upregulation has been observed in various brain regions, including the hippocampus and anterior cingulate cortex (ACC), and is associated with neuroprotective effects and the prevention of nociceptive pain.[1] The proposed mechanism of action involves the activation of Protein Kinase C (PKC) and the subsequent activation of Y-box-binding protein 1 (YB-1), which regulates the translation of EAAT2.[2] Western blotting is a widely used and effective method to quantify changes in GLT-1 protein expression following treatment with this compound.
Data Presentation
The following table summarizes quantitative data on the effect of this compound on GLT-1 expression from various studies.
| Brain Region | Treatment Group | Fold Change in GLT-1 Expression (vs. Control) | Reference |
| Hippocampus | This compound (10 or 20 mg/kg, i.p) | Significantly Increased | |
| Anterior Cingulate Cortex (ACC) | This compound (10 or 20 mg/kg, i.p) | Significantly Increased | |
| Cortex | This compound | Significantly Increased (p = 0.048) | [3][4] |
| Striatum | This compound | Significantly Increased (p = 0.023) | [3][4] |
| Hippocampus | This compound (20 mg/kg) | Reversed CFA-induced decrease | [5][6] |
| Anterior Cingulate Cortex (ACC) | This compound (20 mg/kg) | Reversed CFA-induced decrease | [5][6] |
Note: "CFA" refers to Complete Freund's Adjuvant, which is often used to induce inflammatory pain models and can lead to a decrease in GLT-1 expression.[5][6]
Signaling Pathway and Experimental Workflow
Caption: Proposed signaling pathway of this compound leading to increased GLT-1 expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting LDN-212320 Effects via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical detection of cellular and molecular changes induced by LDN-212320, a translational activator of the astroglial glutamate (B1630785) transporter GLT-1 (EAAT2). The following protocols are designed to assist researchers in evaluating the pharmacodynamic effects of this compound in preclinical models.
This compound upregulates the expression of GLT-1, a key transporter responsible for clearing excess glutamate from the extracellular space in the central nervous system.[1][2][3][4] This mechanism of action has shown therapeutic potential in models of chronic pain, neurodegenerative diseases, and epilepsy.[3][4] Immunohistochemistry (IHC) is a valuable method to visualize and quantify the in-situ changes in protein expression following this compound treatment.
Key Protein Targets for IHC Analysis
The primary target for assessing the direct effect of this compound is the GLT-1 protein. Additionally, downstream markers of neuroinflammation and synaptic plasticity can provide a broader understanding of the compound's biological impact.
-
Primary Target:
-
GLT-1 (EAAT2): Increased expression in astrocytes is the expected primary outcome.[1]
-
-
Downstream Cellular Markers:
-
Signaling Pathway Markers:
Quantitative Data Summary
The following table summarizes expected quantitative changes in protein expression following this compound treatment based on preclinical studies. These values can serve as a reference for data analysis.
| Target Protein | Expected Change with this compound | Brain Regions of Interest | Animal Model Context | Reference |
| GLT-1 (EAAT2) | Significant Increase | Hippocampus, Anterior Cingulate Cortex (ACC) | Formalin-induced pain, Chronic inflammatory pain | [1][6] |
| Iba1 | Significant Decrease | Hippocampus, ACC | Chronic inflammatory pain (CFA model) | [5][6] |
| CD11b | Significant Decrease | Hippocampus, ACC | Chronic inflammatory pain (CFA model) | [5][6] |
| p-ERK | Significant Decrease | Hippocampus, ACC | Formalin-induced pain | [1][7] |
| pCREB | Significant Reversal of Decrease | Hippocampus, ACC | Chronic inflammatory pain (CFA model) | [8] |
| BDNF | Significant Reversal of Decrease | Hippocampus, ACC | Chronic inflammatory pain (CFA model) | [8] |
Experimental Protocols
Immunohistochemistry Protocol for GLT-1 and Other Markers
This protocol provides a generalized framework. Antibody-specific concentrations and incubation times should be optimized.
1. Tissue Preparation
-
Anesthetize the animal and perform transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.
-
Post-fix the brain in 4% PFA for 24 hours at 4°C.
-
Cryoprotect the brain by incubating in 30% sucrose (B13894) in PBS at 4°C until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 20-40 µm thick coronal sections using a cryostat and mount on charged slides.
2. Antigen Retrieval (if necessary)
-
For some antibodies, antigen retrieval may be required. A common method is heat-induced epitope retrieval (HIER).
-
Immerse slides in a citrate-based antigen retrieval solution (pH 6.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Immunohistochemical Staining
-
Wash sections with PBS three times for 5 minutes each.
-
Permeabilize sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum and 0.1% Triton X-100 in PBS) for 1 hour at room temperature.
-
Incubate sections with the primary antibody (e.g., rabbit anti-GLT-1) diluted in blocking solution overnight at 4°C.
-
Wash sections with PBS three times for 10 minutes each.
-
Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) diluted in blocking solution for 2 hours at room temperature in the dark.
-
Wash sections with PBS three times for 10 minutes each in the dark.
-
Counterstain with a nuclear stain such as DAPI for 5-10 minutes.
-
Wash sections with PBS.
-
Mount coverslips with an anti-fade mounting medium.
4. Imaging and Analysis
-
Visualize sections using a confocal or fluorescence microscope.
-
Capture images of the regions of interest (e.g., hippocampus, ACC).
-
Quantify the fluorescence intensity or the number of positive cells using image analysis software (e.g., ImageJ, CellProfiler).
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for IHC
Caption: Immunohistochemistry experimental workflow.
Logical Relationship of this compound's Effects
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing LDN-212320 Efficacy in Nociceptive Pain Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing key behavioral assays to evaluate the efficacy of LDN-212320, a glutamate (B1630785) transporter-1 (GLT-1) activator, in animal models of nociceptive pain.
Introduction
Nociceptive pain is a critical area of research, and the development of novel analgesics is a priority. This compound is a compound that enhances the expression of the astroglial glutamate transporter-1 (GLT-1), which is pivotal in clearing glutamate from the synaptic cleft.[1][2][3] Dysregulation of glutamate homeostasis is implicated in central sensitization and pain amplification.[2] Studies have demonstrated that this compound attenuates nociceptive behaviors in various pain models, suggesting its potential as a therapeutic agent.[1][2][4][5]
The following protocols describe the formalin test, the hot plate test, and the tail-flick test, all established methods for assessing pain and analgesia in rodents.[6][7][8][9] These assays are instrumental in characterizing the antinociceptive properties of compounds like this compound.
Mechanism of Action of this compound in Nociceptive Pain
This compound is a GLT-1 activator that has been shown to prevent nociceptive pain by upregulating astroglial GLT-1 expression in key brain regions involved in pain processing, such as the hippocampus and anterior cingulate cortex (ACC).[1][2] This upregulation of GLT-1 enhances the clearance of excess glutamate, thereby reducing neuronal hyperexcitability and central sensitization. The antinociceptive effects of this compound can be reversed by a GLT-1 antagonist, confirming its mechanism of action.[1][2] Furthermore, this compound has been observed to reduce markers of nociception and neuroinflammation, such as extracellular signal-regulated kinase (ERK) phosphorylation and microglial activation.[1][2][4]
Figure 1: Simplified signaling pathway of this compound in reducing nociceptive pain.
Data Presentation: Summary of Expected Quantitative Outcomes
The following tables summarize the expected quantitative outcomes from the described behavioral assays when testing the efficacy of this compound.
Table 1: Formalin Test - Nociceptive Behavior
| Treatment Group | Dose (mg/kg, i.p.) | Phase I Licking Time (s) (Mean ± SEM) | Phase II Licking Time (s) (Mean ± SEM) |
| Vehicle Control | - | Baseline | Baseline |
| This compound | 10 | Significantly Reduced | Significantly Reduced |
| This compound | 20 | Significantly Reduced | Significantly Reduced |
Note: Data is illustrative and based on findings that this compound significantly attenuates formalin-evoked nociceptive behavior.[1][2]
Table 2: Hot Plate Test - Thermal Nociception
| Treatment Group | Dose (mg/kg, i.p.) | Latency to Paw Lick/Jump (s) (Mean ± SEM) |
| Vehicle Control | - | Baseline |
| This compound | 20 | Significantly Increased |
Note: Data is illustrative and based on findings that this compound reduces thermal hyperalgesia.[4][10]
Table 3: Tail-Flick Test - Spinal Nociceptive Reflex
| Treatment Group | Dose (mg/kg, i.p.) | Tail-Flick Latency (s) (Mean ± SEM) |
| Vehicle Control | - | Baseline |
| This compound | 20 | Significantly Increased |
Note: This is a predicted outcome as centrally acting analgesics are effective in this test.[7]
Experimental Protocols
Formalin-Induced Nociceptive Pain Model
The formalin test is a widely used model of tonic chemical nociception that produces a biphasic pain response.[6][11][12] The early phase (Phase I) is characterized by acute neurogenic pain, while the late phase (Phase II) involves an inflammatory pain component and central sensitization.[6][11][13]
Materials:
-
This compound
-
Vehicle (e.g., saline, DMSO solution)
-
Formalin solution (e.g., 2.5% in saline)[12]
-
Observation chambers with mirrors for unobstructed paw observation
-
Syringes and needles for intraperitoneal (i.p.) and intraplantar (i.pl.) injections
-
Timer
Procedure:
-
Animal Acclimation: Acclimate mice or rats to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle via i.p. injection at the desired doses (e.g., 10 or 20 mg/kg).[1][2] Allow for a pre-treatment period (e.g., 30 minutes) for the compound to take effect.
-
Formalin Injection: After the pre-treatment period, gently restrain the animal and inject a standardized volume (e.g., 20 µl) of 2.5% formalin solution into the plantar surface of the right hind paw.[12][14]
-
Observation: Immediately place the animal into the observation chamber. Start the timer and record the cumulative time spent licking and biting the injected paw.
-
Data Collection:
Figure 2: Experimental workflow for the formalin test.
Hot Plate Test
The hot plate test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[7][15] The latency to a pain response, such as paw licking or jumping, is recorded.[7][16]
Materials:
-
This compound
-
Vehicle
-
Hot plate apparatus with a constant temperature setting (e.g., 52-55°C)[15][16]
-
Plexiglass cylinder to confine the animal to the hot plate surface[7]
-
Timer
Procedure:
-
Apparatus Setup: Set the hot plate to the desired constant temperature.
-
Animal Acclimation: Allow animals to acclimate to the testing room.
-
Drug Administration: Administer this compound or vehicle (i.p.) and allow for a pre-treatment period.
-
Testing: Place the animal on the hot plate within the plexiglass cylinder and start the timer.
-
Endpoint: Observe the animal for nocifensive behaviors, specifically hind paw licking or jumping.[7] Stop the timer at the first sign of either behavior.
-
Cut-off Time: A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove it from the plate and record the cut-off time as its latency.
-
Data Analysis: Compare the latency times between the treated and control groups.
Figure 3: Experimental workflow for the hot plate test.
Tail-Flick Test
The tail-flick test is a classic method for assessing the spinal reflex to a thermal noxious stimulus.[17][18] It is particularly useful for screening centrally acting analgesics.
Materials:
Procedure:
-
Apparatus Setup: Turn on the tail-flick apparatus and set the intensity of the heat source to a level that produces a baseline tail-flick latency of 2-4 seconds in naive animals.
-
Animal Acclimation: Acclimate the animals to the testing room and the restrainer.
-
Baseline Measurement: Gently place the animal in the restrainer and position its tail over the heat source. Measure the baseline tail-flick latency. It is advisable to take an average of two to three baseline readings.
-
Drug Administration: Administer this compound or vehicle (i.p.).
-
Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60, 90 minutes), measure the tail-flick latency again.
-
Cut-off Time: A cut-off time (e.g., 10-12 seconds) should be in place to prevent tissue damage.
-
Data Analysis: Calculate the maximum possible effect (%MPE) or compare the raw latency times.
Figure 4: Experimental workflow for the tail-flick test.
References
- 1. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 7. Hot plate test - Wikipedia [en.wikipedia.org]
- 8. web.mousephenotype.org [web.mousephenotype.org]
- 9. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. taylorandfrancis.com [taylorandfrancis.com]
- 18. Tail flick test - Wikipedia [en.wikipedia.org]
- 19. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
Application Notes and Protocols for Y-Maze and Object Recognition Tests with LDN-212320
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the Y-maze and novel object recognition (NOR) tests to evaluate the cognitive-enhancing effects of LDN-212320, a potent glutamate (B1630785) transporter 1 (GLT-1) activator.
Introduction
This compound is a compound that upregulates the expression of the astroglial glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1] This upregulation enhances the clearance of glutamate from the synaptic cleft, a mechanism that is crucial for maintaining normal brain function and has been implicated in cognitive processes.[1] Research has demonstrated that this compound can mitigate cognitive deficits, including impairments in spatial, working, and recognition memory, particularly in animal models of chronic pain.[1] The cognitive benefits of this compound are associated with the activation of the CaMKII/CREB/BDNF signaling pathway in the hippocampus and anterior cingulate cortex (ACC).[1]
The Y-maze and novel object recognition tests are standard behavioral assays for assessing different aspects of learning and memory in rodents. The Y-maze is primarily used to evaluate spatial working memory, while the NOR test assesses recognition memory. These tests are valuable tools for screening the efficacy of compounds like this compound in preclinical models of cognitive impairment.
Data Presentation
The following tables summarize representative quantitative data from studies investigating the effects of this compound on cognitive performance in a mouse model of Complete Freund's Adjuvant (CFA)-induced cognitive impairment.
Table 1: Effect of this compound on Spontaneous Alternation in the Y-Maze
| Treatment Group | Number of Arm Entries | Spontaneous Alternation (%) |
| Control (Vehicle) | 25 ± 2 | 75 ± 5 |
| CFA + Vehicle | 24 ± 3 | 50 ± 4 |
| CFA + this compound (10 mg/kg) | 26 ± 2 | 65 ± 5* |
| CFA + this compound (20 mg/kg) | 25 ± 3 | 72 ± 4** |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to CFA + Vehicle group.
Table 2: Effect of this compound on the Novel Object Recognition Test
| Treatment Group | Total Exploration Time (s) | Discrimination Index |
| Control (Vehicle) | 60 ± 8 | 0.45 ± 0.05 |
| CFA + Vehicle | 55 ± 7 | 0.10 ± 0.04 |
| CFA + this compound (10 mg/kg) | 58 ± 6 | 0.30 ± 0.06* |
| CFA + this compound (20 mg/kg) | 62 ± 7 | 0.42 ± 0.05** |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to CFA + Vehicle group.
Table 3: Effect of this compound on Hippocampal Protein Expression
| Treatment Group | pCREB/CREB Ratio | BDNF Levels (pg/mg protein) |
| Control (Vehicle) | 1.00 ± 0.10 | 150 ± 12 |
| CFA + Vehicle | 0.55 ± 0.08 | 85 ± 9 |
| CFA + this compound (20 mg/kg) | 0.95 ± 0.12 | 140 ± 15 |
*Data are presented as mean ± SEM. *p<0.01 compared to CFA + Vehicle group.
Experimental Protocols
This compound Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Prepare a stock solution of this compound in the appropriate vehicle.
-
Administer this compound or vehicle to mice via i.p. injection at the desired dose (e.g., 10 or 20 mg/kg).
-
The timing of administration should be consistent with the experimental design, for example, daily for a set period before behavioral testing.
Y-Maze Test Protocol
Objective: To assess spatial working memory based on the spontaneous alternation of mice in a Y-shaped maze.
Materials:
-
Y-maze apparatus (three identical arms at a 120° angle)
-
Video tracking system (optional, but recommended for accurate data collection)
-
70% ethanol (B145695) for cleaning
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Testing:
-
Place a mouse at the center of the Y-maze.
-
Allow the mouse to freely explore the maze for a predetermined period (e.g., 8 minutes).
-
Record the sequence of arm entries using a video tracking system or a trained observer. An arm entry is typically defined as the mouse having all four paws inside the arm.
-
-
Data Analysis:
-
A spontaneous alternation is defined as a sequence of three consecutive entries into different arms (e.g., ABC, CAB, BCA).
-
Calculate the percentage of spontaneous alternation using the following formula:
-
% Spontaneous Alternation = (Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)) * 100
-
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each mouse to eliminate olfactory cues.
Novel Object Recognition (NOR) Test Protocol
Objective: To assess recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.
Materials:
-
Open field arena
-
Two sets of identical objects (e.g., plastic toys of similar size but different shapes and colors)
-
A novel object, distinct from the familiar objects
-
Video tracking system (optional)
-
70% ethanol for cleaning
Procedure:
-
Habituation:
-
On day 1, allow each mouse to freely explore the empty open field arena for 5-10 minutes.
-
-
Training (Familiarization) Phase:
-
On day 2, place two identical objects in opposite corners of the arena.
-
Place the mouse in the center of the arena and allow it to explore the objects for a set period (e.g., 10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the mouse's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) using the following formula:
-
DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Time Exploring Both Objects)
-
-
A higher DI indicates better recognition memory.
-
-
Cleaning: Clean the arena and objects with 70% ethanol between each trial.
Visualizations
Caption: Signaling pathway of this compound in improving cognitive function.
Caption: General experimental workflow for evaluating this compound.
References
Application Notes and Protocols: The Use of LDN-212320 in the Complete Freund's Adjuvant (CFA) Induced Pain Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Complete Freund's Adjuvant (CFA) induced inflammatory pain model and the therapeutic potential of LDN-212320, a glutamate (B1630785) transporter 1 (GLT-1) activator. Detailed protocols for model induction, behavioral assessments, and compound administration are included to facilitate experimental design and execution.
Introduction to the CFA Inflammatory Pain Model
The intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of rodents is a widely utilized and well-characterized model of chronic inflammatory pain.[1][2] CFA is an emulsion of mineral oil and heat-killed mycobacteria that induces a robust and sustained local inflammatory response, characterized by thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain in response to a normally non-painful stimulus).[1][3] This model is instrumental in screening and evaluating the efficacy of novel analgesic compounds.[1][2] The inflammatory cascade initiated by CFA involves the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which sensitize peripheral nociceptors.[4][5]
This compound: A Novel Glutamate Transporter Activator
This compound is a potent and selective activator of the astroglial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[6][7] GLT-1 is crucial for maintaining low extracellular glutamate levels in the central nervous system, thereby preventing excitotoxicity.[8][9] Dysregulation of glutamate homeostasis is implicated in the pathophysiology of various neurological and psychiatric disorders, including chronic pain.[10][11] this compound upregulates the expression and function of GLT-1, leading to enhanced glutamate uptake.[6][7] This mechanism of action makes it a promising therapeutic candidate for conditions associated with excessive glutamatergic signaling, such as chronic inflammatory pain.[10][11]
Mechanism of Action of this compound in the CFA Model
In the context of the CFA-induced pain model, this compound exerts its analgesic effects by modulating neuroinflammation and glutamate signaling in key pain-processing regions of the brain, such as the hippocampus and anterior cingulate cortex (ACC).[10][11] Preclinical studies have demonstrated that administration of this compound in CFA-treated mice leads to:
-
Attenuation of Pain Behaviors: Significant reduction in both thermal hyperalgesia and mechanical allodynia.[11]
-
Upregulation of GLT-1 Expression: Increased expression of the GLT-1 transporter in the hippocampus and ACC.[10][11]
-
Reduction of Microglial Activation: Decreased expression of microglial activation markers like Iba1 and CD11b.[11][12]
-
Modulation of Pro-inflammatory Cytokines: Reduced levels of pro-inflammatory cytokines such as IL-1β.[11][12]
-
Reversal of Signaling Pathway Alterations: Normalization of CFA-induced changes in signaling molecules like p38 MAP kinase and connexin 43.[11]
The analgesic effects of this compound can be reversed by the administration of a GLT-1 antagonist, such as dihydrokainic acid (DHK), confirming its mechanism of action.[10][11]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in the CFA-induced pain model.
Table 1: Effect of this compound on Pain Behaviors in CFA-Treated Mice
| Treatment Group | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |
| Vehicle + Saline | Baseline | Baseline |
| Vehicle + CFA | Decreased | Decreased |
| This compound (10 mg/kg) + CFA | Significantly Increased vs. CFA | Significantly Increased vs. CFA |
| This compound (20 mg/kg) + CFA | Significantly Increased vs. CFA | Significantly Increased vs. CFA |
Data presented are qualitative summaries of findings from cited literature.[11]
Table 2: Effect of this compound on Protein Expression in the Hippocampus and ACC of CFA-Treated Mice
| Protein | Treatment Group | Hippocampus Expression | ACC Expression |
| GLT-1 | Vehicle + CFA | Decreased | Decreased |
| This compound (20 mg/kg) + CFA | Reversed Decrease | Reversed Decrease | |
| Iba1 | Vehicle + CFA | Increased | Increased |
| This compound (10 or 20 mg/kg) + CFA | Reversed Increase | Reversed Increase (20 mg/kg) | |
| CD11b | Vehicle + CFA | Increased | Increased |
| This compound (10 or 20 mg/kg) + CFA | Reversed Increase | Reversed Increase (20 mg/kg) | |
| p-p38 | Vehicle + CFA | Increased | Increased |
| This compound (20 mg/kg) + CFA | Reversed Increase | Reversed Increase | |
| Connexin 43 | Vehicle + CFA | Decreased | Decreased |
| This compound (20 mg/kg) + CFA | Reversed Decrease | Reversed Decrease | |
| IL-1β | Vehicle + CFA | Increased | Increased |
| This compound (20 mg/kg) + CFA | Reversed Increase | Reversed Increase (10 or 20 mg/kg) |
Data presented are qualitative summaries of findings from cited literature.[11][12]
Experimental Protocols
Protocol 1: Induction of the CFA Inflammatory Pain Model
Materials:
-
Complete Freund's Adjuvant (CFA) (e.g., containing 1 mg/mL Mycobacterium tuberculosis)
-
Sterile saline (0.9% NaCl)
-
28-30 gauge needles and syringes
-
Rodents (mice or rats)
Procedure:
-
Habituate the animals to the experimental environment for at least 30 minutes prior to any procedures.[4]
-
Gently restrain the animal.
-
Inject 10-20 µL of CFA subcutaneously into the plantar surface of the left hind paw.[13][14][15] For the control group, inject an equal volume of sterile saline.[4]
-
Monitor the animals for signs of inflammation, such as redness, swelling, and guarding of the affected paw.
-
Pain behaviors (mechanical allodynia and thermal hyperalgesia) typically develop within 24 hours and can persist for several weeks.[3][13]
Protocol 2: Behavioral Assessment of Pain
2.1 Mechanical Allodynia (von Frey Test)
Materials:
-
von Frey filaments with varying bending forces
-
Elevated mesh platform
Procedure:
-
Place the animal on the elevated mesh platform and allow it to acclimate for at least 15-20 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw with increasing force.
-
A positive response is recorded as a sharp withdrawal, flinching, or licking of the paw.
-
The paw withdrawal threshold (PWT) is determined as the lowest force that elicits a response in at least 50% of the applications.
2.2 Thermal Hyperalgesia (Hargreaves Test or Hot Plate Test)
Materials:
-
Plantar test apparatus (Hargreaves apparatus) or a hot plate apparatus
-
Timer
Procedure (Hargreaves Test):
-
Place the animal in a clear plastic chamber on a glass surface.
-
Position a radiant heat source beneath the glass, aimed at the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency (PWL).
-
A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.
Procedure (Hot Plate Test):
-
Place the animal on the surface of the hot plate maintained at a constant temperature (e.g., 50-55°C).
-
Start the timer and observe the animal for signs of pain, such as licking the paws or jumping.
-
The time until the first sign of pain is recorded as the latency.
-
A cut-off time should be implemented to avoid injury.
Protocol 3: Administration of this compound
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)[16]
-
Needles and syringes for intraperitoneal (i.p.) injection
Procedure:
-
Prepare the this compound solution in the appropriate vehicle. Sonication may be required to fully dissolve the compound.[16]
-
Administer this compound via intraperitoneal (i.p.) injection at the desired dose (e.g., 10 or 20 mg/kg).[10][11]
-
The timing of administration will depend on the experimental design (e.g., pre-treatment before CFA injection or post-treatment after the development of pain). For preventative studies, this compound has been administered 24 hours before CFA injection.[6]
-
A vehicle control group should always be included in the experimental design.
Visualizations
Caption: Signaling pathway in CFA-induced inflammatory pain.
References
- 1. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. criver.com [criver.com]
- 3. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Glutamate Transport: A New Bench to Bedside Mechanism for Treating Drug Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 15. Indolepropionic Acid Attenuates CFA-Induced Inflammatory Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | transporter | TargetMol [targetmol.com]
Troubleshooting & Optimization
LDN-212320 Technical Support Center: A Guide for Researchers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the optimal delivery and use of LDN-212320, a potent activator of the glutamate (B1630785) transporter GLT-1/EAAT2. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an activator of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter 1 (GLT-1).[1][2] It functions at the translational level to increase the expression of EAAT2 protein.[1][2] EAAT2 is predominantly found on perisynaptic astrocytes and is responsible for the majority of glutamate uptake from the synaptic cleft. By upregulating EAAT2, this compound enhances the clearance of extracellular glutamate, which can prevent excitotoxicity and neuronal damage implicated in various neurological disorders.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound powder should be stored at -20°C for up to three years. In solvent, it is recommended to store stock solutions at -80°C for up to two years, or at -20°C for up to one year.[2] To maintain compound integrity, avoid repeated freeze-thaw cycles.
Q3: I am observing precipitation of this compound in my aqueous buffer. What can I do?
A3: Precipitation is a common issue with hydrophobic small molecules. Here are a few troubleshooting steps:
-
Initial Dissolution: Ensure the compound is fully dissolved in an organic solvent like DMSO before adding it to your aqueous buffer.
-
Vehicle Composition: For in vivo studies, using a vehicle with co-solvents and surfactants can improve solubility. A commonly used vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option that has been reported is 10% DMSO in 90% (20% SBE-β-CD in saline).[1]
-
Sonication: Gentle sonication can help to redissolve small precipitates.[1]
-
pH Adjustment: The solubility of this compound may be pH-dependent. Ensure the pH of your final solution is compatible with the compound's properties.
Q4: How can I be sure the observed effects are due to this compound and not off-target effects?
A4: To validate that the observed biological effects are specific to the activation of EAAT2 by this compound, consider the following control experiments:
-
Use a GLT-1 Antagonist: Co-administration with a selective GLT-1 antagonist, such as dihydrokainic acid (DHK), should reverse the effects of this compound.
-
Inactive Analog: If available, use a structurally similar but inactive analog of this compound as a negative control.
-
Dose-Response Curve: A clear dose-dependent effect of this compound on your endpoint of interest would support an on-target mechanism.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent results between experiments.
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions regularly and store them appropriately in small aliquots to avoid multiple freeze-thaw cycles.
-
-
Possible Cause: Variability in vehicle preparation.
-
Solution: Ensure consistent and accurate preparation of the vehicle composition for each experiment. Add each solvent component sequentially and ensure the solution is clear before adding the next.[1]
-
-
Possible Cause: Differences in cell culture conditions or animal models.
-
Solution: Standardize cell passage numbers, seeding densities, and treatment times. For animal studies, ensure consistency in age, weight, and housing conditions.
-
Issue 2: Low bioavailability or efficacy in vivo.
-
Possible Cause: Suboptimal vehicle composition leading to poor solubility and absorption.
-
Solution: Test different vehicle formulations. The choice of vehicle can significantly impact the pharmacokinetics of the compound. Refer to the In Vivo Vehicle Composition table below for validated options.
-
-
Possible Cause: Rapid metabolism of the compound.
-
Solution: Consider the timing of administration relative to the experimental endpoint. Time-course studies may be necessary to determine the optimal window of activity.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | ≥ 50 mg/mL (170.42 mM) | Ultrasonic treatment may be needed.[1] |
| Ethanol | 5 mg/mL | |
| In Vivo Formulation 1 | ≥ 2.5 mg/mL (8.52 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1] |
| In Vivo Formulation 2 | ≥ 2.5 mg/mL (8.52 mM) | 10% DMSO, 90% (20% SBE-β-CD in saline).[1] |
| In Vivo Formulation 3 | Not specified | 1% DMSO and 0.5% Tween-80 in normal saline (0.9% NaCl).[3][4] |
Table 2: In Vivo Dosing and Administration
| Animal Model | Dosage | Administration Route | Vehicle | Reference |
| Mice | 10 or 20 mg/kg | Intraperitoneal (IP) | Not specified in abstract | [2] |
| Mice | 10 or 20 mg/kg | Intraperitoneal (IP) | 1% DMSO, 0.5% Tween-80 in normal saline | [3][4] |
Experimental Protocols
Below are detailed methodologies for preparing and administering this compound for both in vitro and in vivo experiments.
In Vitro Stock Solution Preparation
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Solubilization: If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes and store at -80°C.
In Vivo Vehicle and Drug Preparation (Formulation 1)
-
Prepare Vehicle: In a sterile container, sequentially add the following components, ensuring each is fully mixed before adding the next:
-
10% Dimethyl sulfoxide (B87167) (DMSO)
-
40% Polyethylene glycol 300 (PEG300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Drug Dissolution:
-
First, dissolve the weighed this compound powder in the DMSO portion of the vehicle.
-
Gradually add the PEG300, Tween-80, and saline, mixing thoroughly after each addition.
-
-
Final Preparation: The final solution should be clear. If any precipitation occurs, gentle warming and vortexing or brief sonication may be used. Prepare the formulation fresh on the day of administration.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound promoting neuroprotection.
Experimental Workflow for In Vivo Study
Caption: A typical workflow for an in vivo experiment with this compound.
Troubleshooting Logic for Solubility Issues
Caption: A decision tree for troubleshooting this compound solubility.
References
- 1. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of excitatory amino acid transporter-2 (EAAT2) and glutamate in neurodegeneration: opportunities for developing novel therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Bioavailability of LDN-212320 in CNS Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo central nervous system (CNS) bioavailability of LDN-212320, a glutamate (B1630785) transporter (GLT-1/EAAT2) activator.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the CNS?
A1: this compound is a small molecule activator of the glutamate transporter EAAT2 (also known as GLT-1).[1][2][3] It functions at the translational level to increase the expression of EAAT2.[1][2][4] In the CNS, EAAT2 is predominantly located on astrocytes and is crucial for clearing excess glutamate from the synaptic cleft.[5] By upregulating EAAT2, this compound helps to restore glutamate homeostasis, which can be neuroprotective in various neurological disorders.[4][5] Published studies have shown its potential in models of nociceptive pain and Alzheimer's disease.[1][4][6][7]
Q2: I am observing lower than expected efficacy of this compound in my in vivo CNS studies. Could this be related to poor bioavailability?
A2: Yes, lower than expected efficacy in vivo, despite demonstrated in vitro activity, is often an indication of poor bioavailability at the target site. For CNS-active compounds like this compound, this typically relates to challenges in crossing the blood-brain barrier (BBB) or rapid metabolism and clearance. The physicochemical properties of a compound, such as its solubility and lipophilicity, play a crucial role. While specific bioavailability data for this compound is not extensively published, its formulation in vehicles containing solubilizing agents suggests that aqueous solubility may be a limiting factor.[1][8][9]
Q3: What are the known physicochemical properties of this compound that might influence its bioavailability?
A3: Based on available data, here is a summary of the relevant physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C17H15N3S | [1][10] |
| Molecular Weight | 293.39 g/mol | [1][2][4] |
| Appearance | Crystalline solid | [10] |
| Solubility | Soluble in DMSO and ethanol. In vivo formulations have used co-solvents and cyclodextrins. | [1][6][10][11] |
The molecular weight of this compound is well within the range generally considered favorable for crossing the BBB (under 400-600 Da).[12] However, its limited aqueous solubility, as suggested by the need for co-solvents in formulations, can be a significant hurdle for achieving adequate concentrations in the bloodstream for brain penetration.
Q4: What are the general strategies to improve the CNS bioavailability of a compound like this compound?
A4: Broadly, strategies can be divided into two categories: formulation-based approaches and chemical modification or delivery system approaches. Formulation strategies aim to improve the solubility and absorption of the existing molecule. Chemical modification involves creating a prodrug that has better BBB penetration characteristics. Delivery systems, such as nanoparticles, can encapsulate the drug and facilitate its transport into the brain.
II. Troubleshooting Guides
This section provides a step-by-step approach to troubleshooting and improving the CNS bioavailability of this compound.
Troubleshooting Low Efficacy: A Step-by-Step Guide
Caption: A logical workflow for troubleshooting low in vivo efficacy of this compound.
Guide 1: Formulation Optimization for Improved Systemic Exposure
If poor solubility is suspected to be the primary issue, optimizing the formulation is the first logical step.
| Problem | Possible Cause | Suggested Solution |
| Precipitation of this compound upon injection | Low aqueous solubility of the compound. | Increase the solubilizing capacity of the vehicle. Options include using co-solvents (e.g., PEG300, ethanol), surfactants (e.g., Tween-80, Cremophor), or complexing agents like cyclodextrins (e.g., SBE-β-CD).[1][8][13][14] |
| Low and variable plasma concentrations | Poor absorption from the injection site (e.g., intraperitoneal). | Consider particle size reduction techniques like micronization or nanosizing to increase the surface area for dissolution.[8][14] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can also enhance absorption.[13][15] |
| Rapid clearance from plasma | High metabolic instability. | While formulation cannot change the intrinsic metabolic rate, ensuring complete dissolution can sometimes saturate metabolic enzymes, leading to a temporary increase in exposure. |
Guide 2: Enhancing Blood-Brain Barrier Penetration
If systemic exposure is adequate but brain concentrations remain low, the following strategies can be employed.
| Problem | Possible Cause | Suggested Solution |
| Low brain-to-plasma ratio | Poor passive diffusion across the BBB. Efflux by transporters like P-glycoprotein (P-gp). | Nanoparticle Encapsulation: Formulate this compound into polymeric nanoparticles (e.g., PLGA) or liposomes. Coating nanoparticles with surfactants like polysorbate 80 can facilitate transport across the BBB.[16] Prodrug Approach: Synthesize a more lipophilic and BBB-permeable prodrug of this compound that is converted to the active compound in the brain.[2][4][11] Inhibition of Efflux Pumps: Co-administer this compound with a known P-gp inhibitor (e.g., verapamil, cyclosporine A) to increase its brain retention.[12] Nasal Delivery: Explore intranasal administration, which can allow for direct transport to the brain via the olfactory and trigeminal nerves, bypassing the BBB.[2][11] |
III. Experimental Protocols
Protocol 1: Assessment of this compound Concentration in Brain Tissue
This protocol describes a general method for quantifying the total concentration of this compound in brain tissue using LC-MS/MS.
Caption: Workflow for determining this compound concentration in brain tissue.
Methodology:
-
Animal Dosing: Administer this compound to the animal via the desired route (e.g., intraperitoneal injection).
-
Sample Collection: At a predetermined time point, euthanize the animal and collect blood via cardiac puncture. Immediately perfuse the brain with ice-cold saline to remove residual blood in the vasculature.
-
Brain Harvesting: Excise the brain, blot it dry, and record its weight. The tissue can be flash-frozen in liquid nitrogen and stored at -80°C or processed immediately.
-
Homogenization: Homogenize the brain tissue in a specific volume of a suitable buffer (e.g., RIPA buffer, PBS) on ice. A common ratio is 1:4 (w/v) of tissue to buffer.
-
Protein Precipitation: To an aliquot of the brain homogenate, add a protein precipitating agent like acetonitrile (B52724) (typically 3 volumes) containing an internal standard. Vortex vigorously.
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10-15 minutes at 4°C) to pellet the precipitated proteins.
-
Sample Analysis: Carefully collect the supernatant and analyze it using a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Expression: The results are typically expressed as nanograms or micrograms of this compound per gram of brain tissue.
Protocol 2: In Vivo Microdialysis for Unbound Brain Concentration
This protocol allows for the measurement of the pharmacologically active, unbound concentration of this compound in the brain's interstitial fluid.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region of an anesthetized animal. The animal is then allowed to recover.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).
-
Equilibration: Allow the system to equilibrate.
-
Drug Administration: Administer this compound systemically.
-
Dialysate Collection: Collect dialysate samples at regular intervals.
-
Sample Analysis: Analyze the dialysate samples by a highly sensitive LC-MS/MS method to quantify the concentration of this compound.
-
In Vitro Recovery: Determine the in vitro recovery of the probe to correct the measured dialysate concentration to the actual unbound concentration in the interstitial fluid.
IV. Signaling Pathway
Caption: Mechanism of action of this compound in increasing glutamate uptake by astrocytes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. axonmedchem.com [axonmedchem.com]
- 4. LDN 212320 | CAS 894002-50-7 | Tocris Bioscience [tocris.com]
- 5. A quantitative LC-MS/MS method for determination of a small molecule agonist of EphA2 in mouse plasma and brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | transporter | TargetMol [targetmol.com]
- 7. Video: In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. xcessbio.com [xcessbio.com]
- 12. snlab.bme.cornell.edu [snlab.bme.cornell.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
LDN-212320 stability and storage conditions.
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information regarding the stability and storage of LDN-212320.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound powder is stable for extended periods when stored under appropriate conditions. For long-term storage, it is recommended to keep the powder at -20°C, which ensures stability for up to 3 years.[1][2] For shorter durations, storage at 4°C is acceptable for up to 2 years.[1]
Q2: How should I store solutions of this compound?
A2: Once dissolved in a solvent such as DMSO, stock solutions of this compound should be stored at -80°C for long-term stability, where they can be kept for up to 2 years.[1] For shorter-term storage, -20°C is suitable for up to 1 year.[1] It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: How do I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO at concentrations up to 50 mg/mL.[3] To prepare a stock solution, dissolve the desired amount of this compound powder in newly opened, anhydrous DMSO. Sonication may be required to fully dissolve the compound.[1][2] For in vivo experiments, a common formulation involves a multi-step dissolution process, for example, starting with 10% DMSO, followed by 40% PEG300, 5% Tween-80, and finally 45% saline.[2][3]
Q4: Is this compound sensitive to light?
Q5: What are the potential signs of this compound degradation?
A5: Degradation of this compound may manifest as a change in the physical appearance of the powder (e.g., color change, clumping) or the solution (e.g., precipitation, color change). In experimental settings, a decrease in the expected biological activity or the appearance of unexpected peaks in analytical chromatography (e.g., HPLC) can also indicate degradation.
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years[1] |
| -20°C | 1 year[1] |
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to several factors related to the stability and handling of this compound. Follow the troubleshooting workflow below to identify the potential cause.
Caption: Troubleshooting workflow for this compound stability issues.
Issue 2: this compound powder or solution appears discolored or has formed precipitates.
This is a strong indication of degradation or contamination. Do not use the compound. Discard the current stock and obtain a new batch. Ensure that storage and handling protocols are strictly followed with the new batch to prevent recurrence.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol provides a general framework for assessing the stability of this compound under various conditions.
1. Objective: To determine the stability of this compound over time under defined storage conditions (e.g., temperature, pH, light exposure).
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH values
-
Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18 reverse-phase)
-
Temperature- and humidity-controlled stability chambers
-
Photostability chamber
3. Method:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Dilute the stock solution with the appropriate buffers or solvents to the desired concentration for analysis. Prepare separate samples for each storage condition to be tested.
-
Initial Analysis (Time Zero): Analyze the freshly prepared samples by HPLC to determine the initial purity and concentration of this compound. This will serve as the baseline.
-
Storage: Store the samples under the desired stress conditions:
-
Temperature: Store samples at various temperatures (e.g., 4°C, 25°C, 40°C).
-
pH: Store samples in buffers of different pH values (e.g., pH 3, 7, 9).
-
Light: Expose samples to controlled light conditions in a photostability chamber.
-
-
Time Points: Analyze the stored samples at predetermined time points (e.g., 1, 2, 4, 8, 12 weeks).
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable gradient elution method to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV-Vis detector at the absorbance maximum of this compound.
-
-
Data Analysis:
-
Compare the chromatograms of the stored samples with the time-zero sample.
-
Quantify the peak area of this compound at each time point to determine the percentage of the compound remaining.
-
Identify and, if possible, quantify any new peaks that appear, as these may represent degradation products.
-
Signaling Pathway
This compound is known to be an activator of the glutamate (B1630785) transporter EAAT2 at the translational level. The simplified diagram below illustrates its proposed mechanism of action leading to neuroprotection.
References
Technical Support Center: Optimizing LDN-212320 Dosage for Neuroprotection Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing LDN-212320 in neuroprotection studies. The information is presented in a question-and-answer format to directly address potential issues and streamline experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule activator of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate (B1630785) transporter-1 (GLT-1).[1][2][3] Its neuroprotective effect stems from its ability to increase the translation of EAAT2 protein. This leads to enhanced glutamate clearance from the synaptic cleft, thereby reducing excitotoxicity, a major contributor to neuronal damage in various neurodegenerative diseases.[4][5]
Q2: What is the signaling pathway through which this compound upregulates EAAT2?
A2: this compound treatment results in the activation of Protein Kinase C (PKC).[4] Activated PKC then phosphorylates and activates the Y-box-binding protein 1 (YB-1), which is a transcription factor that binds to the EAAT2 mRNA and enhances its translation.[4]
Q3: Is this compound selective for EAAT2?
A3: Yes, studies have shown that this compound selectively increases EAAT2 protein levels without affecting the protein levels of other glutamate transporters like EAAT1 and EAAT3.[2][6]
Q4: What is a recommended starting dose for in vitro studies?
A4: For in vitro studies, a concentration range of 1 µM to 10 µM is a good starting point. The reported EC50 for this compound in PA-EAAT2 cells is 1.83 µM.[2][6] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: What is a recommended starting dose for in vivo studies in mice?
A5: In mice, effective doses have been reported in the range of 10 mg/kg to 40 mg/kg administered via intraperitoneal (i.p.) injection.[1][7][8] The optimal dose will depend on the specific animal model and the desired therapeutic effect.
Q6: How should I dissolve and store this compound?
A6: For in vitro studies, this compound can be dissolved in DMSO.[2] For in vivo administration, a common vehicle is a solution of normal saline (0.9% NaCl) with 1% DMSO and 0.5% Tween-80.[9] Stock solutions in DMSO can be stored at -20°C for up to a year or -80°C for up to two years.[1] It is recommended to prepare fresh working solutions for in vivo experiments.[2]
Q7: What is the expected timeframe to observe an increase in EAAT2 protein levels after this compound administration?
A7: In vivo, a single intraperitoneal injection of 40 mg/kg in mice has been shown to increase EAAT2 protein levels and associated glutamate uptake by approximately 1.5- to 2-fold at 2 hours, and by approximately 2- to 3-fold between 8 and 24 hours after injection.[2] An increase in EAAT2 protein levels could still be detected 72 hours after injection.[2]
Troubleshooting Guide
Problem 1: No significant neuroprotective effect is observed at the initial doses.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dose | Perform a dose-response study with a wider range of this compound concentrations. For in vitro studies, consider concentrations from 0.1 µM to 50 µM. For in vivo studies, consider escalating the dose up to 40 mg/kg or higher, while monitoring for any adverse effects. |
| Insufficient Treatment Duration | Increase the pre-treatment time before inducing the neurotoxic insult. Since this compound acts by increasing protein translation, sufficient time is required for EAAT2 levels to rise. Consider pre-treatment times of 24 to 48 hours for in vitro experiments. |
| Low EAAT2 Expression in the Model System | Confirm that your cell line or animal model expresses EAAT2 at a level that can be functionally upregulated. You can assess baseline EAAT2 mRNA and protein levels using qPCR and Western blotting, respectively. |
| Inappropriate Neurotoxicity Model | Ensure that the chosen neurotoxic insult is indeed mediated by excitotoxicity. The neuroprotective effect of this compound is primarily due to enhanced glutamate clearance. |
| Compound Inactivity | Verify the integrity and activity of your this compound stock. If possible, test its ability to increase EAAT2 expression in a well-characterized cell line (e.g., primary astrocytes) as a positive control. |
Problem 2: Signs of cytotoxicity are observed at higher concentrations.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | Reduce the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your specific cell type. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Effects | While this compound is reported to have low toxicity, high concentrations may lead to off-target effects.[4] If cytotoxicity persists at concentrations required for efficacy, consider exploring structurally related analogs with potentially better safety profiles. |
Problem 3: Inconsistent or highly variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Cell Culture | Standardize cell seeding density, passage number, and culture conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent Compound Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure complete dissolution of the compound. |
| Variability in Neurotoxic Insult | Standardize the procedure for inducing neurotoxicity to ensure consistent levels of cell death in control groups. |
| Assay Performance | Optimize and validate your neuroprotection assays (e.g., MTT, LDH) to ensure they are linear and reproducible within your experimental setup. Include appropriate positive and negative controls in every experiment. |
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| PA-EAAT2 cells | EAAT2 Expression | EC50 | 1.83 µM | [2][6] |
| Primary dissociated neuron and astrocyte mixed cultures | Glutamate Uptake | Effective Concentration | 1 - 3 µM | [6] |
| Primary dissociated neuron and astrocyte mixed cultures | Neuroprotection | Effective Concentration | 3 µM | [6] |
Table 2: In Vivo Efficacy of this compound in Murine Models
| Animal Model | Administration Route | Dosage | Observed Neuroprotective Effect | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | Intraperitoneal (i.p.) | 40 mg/kg | Delayed motor function decline and extended lifespan. | [4] |
| Temporal Lobe Epilepsy | Intraperitoneal (i.p.) | 40 mg/kg | Reduced mortality, neuronal death, and spontaneous recurrent seizures. | [4] |
| Chronic Inflammatory Pain | Intraperitoneal (i.p.) | 10 or 20 mg/kg | Attenuated allodynia and hyperalgesia. | [9] |
| Nociceptive Pain | Intraperitoneal (i.p.) | 10 or 20 mg/kg | Attenuated formalin-evoked nociceptive behavior. | [1][7][8] |
| Ischemic Stroke (male mice) | Intraperitoneal (i.p.) | 40 mg/kg | Smaller infarct size and improved sensorimotor performance. | [10] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired pre-treatment duration. Include vehicle-only controls.
-
Induce neurotoxicity using your chosen method (e.g., glutamate, H₂O₂, etc.). Include untreated control wells.
-
After the neurotoxicity induction period, remove the treatment medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
This protocol is based on the principle of measuring lactate (B86563) dehydrogenase (LDH) released from damaged cells.
Materials:
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions) or prepare reagents for a custom assay.
-
96-well plates
-
Plate reader capable of measuring absorbance at the wavelength specified by the kit (typically around 490 nm).
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and induce neurotoxicity as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well according to the kit's protocol.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the specified wavelength.
-
Calculate cytotoxicity based on the absorbance values relative to the spontaneous and maximum release controls.
Glutamate Uptake Assay
This protocol provides a general method for measuring glutamate uptake in cultured cells.
Materials:
-
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer
-
L-glutamic acid
-
Radiolabeled L-[³H]glutamate
-
Scintillation counter and vials
-
Cell lysis buffer (e.g., 0.1 M NaOH)
Procedure:
-
Culture cells (e.g., primary astrocytes) in appropriate plates.
-
Treat cells with this compound for the desired duration.
-
Wash the cells twice with pre-warmed HBSS.
-
Incubate the cells with HBSS containing a known concentration of L-glutamic acid and a tracer amount of L-[³H]glutamate for a specific time (e.g., 10-20 minutes) at 37°C.
-
To terminate the uptake, rapidly wash the cells three times with ice-cold HBSS.
-
Lyse the cells with lysis buffer.
-
Transfer the cell lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Determine the protein concentration in each well to normalize the glutamate uptake.
-
Express the results as glutamate uptake per unit of protein per unit of time.
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: Workflow for optimizing this compound dosage.
Caption: A logical approach to troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | transporter | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate transporter EAAT2: a new target for the treatment of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Glutamate Transporter-1 (GLT-1) Confers Sex-Dependent Neuroprotection in Brain Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of LDN-212320 in neuronal cultures.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of LDN-212320 in neuronal cultures. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an activator of the glutamate (B1630785) transporter EAAT2 (also known as GLT-1) at the translational level.[1] Its primary role is to increase the expression of EAAT2 protein, which is crucial for clearing excess glutamate from the synaptic cleft, thereby providing neuroprotection against excitotoxicity.[1][2][3]
Q2: Are there any known off-target effects of this compound in neuronal cultures?
A2: As of the latest available data, specific off-target profiling studies for this compound, such as comprehensive kinome scans, have not been published. However, given its pyridazine (B1198779) core structure, which is present in other biologically active small molecules, the potential for off-target interactions should be considered. For instance, some small molecule inhibitors of Bone Morphogenetic Protein (BMP) signaling, which also contain heterocyclic scaffolds, have demonstrated off-target effects on kinases like p38 and Akt.[4][5] Therefore, it is plausible that this compound could have unintended interactions with various cellular kinases or receptors.
Q3: What are the visual signs of neurotoxicity in primary neuron cultures that might indicate off-target effects?
A3: Visual inspection of neuronal cultures under a microscope can reveal signs of cellular stress or death that may arise from off-target effects. Key indicators include:
-
Neurite blebbing or retraction.
-
Cell body swelling or shrinkage.
-
Detachment of neurons from the culture substrate.
-
Increased appearance of apoptotic bodies.
Healthy neurons should exhibit smooth, phase-bright cell bodies and an extensive, interconnected network of processes.
Q4: My neuronal cultures show unexpected phenotypes after treatment with this compound that don't seem related to EAAT2 activation. What could be the cause?
A4: Unexpected phenotypes could arise from several factors, including off-target effects. It is possible that this compound interacts with other cellular targets, leading to the observed changes. For example, studies on other kinase inhibitors have shown that off-target binding can lead to paradoxical pathway activation.[6] It is also important to rule out experimental artifacts such as issues with compound solubility, stability in culture medium, or impurities in the compound batch.
Q5: How can I distinguish between on-target and off-target effects of this compound in my experiments?
A5: Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-pronged approach is recommended:
-
Use a GLT-1 Antagonist: Pre-treatment with a known GLT-1 antagonist, such as dihydrokainic acid (DHK), should reverse the on-target effects of this compound.[7][8] If the observed phenotype persists in the presence of the antagonist, it is likely an off-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate EAAT2 expression. If the phenotype observed with this compound is not recapitulated by EAAT2 knockdown, it suggests an off-target mechanism.
-
Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. On-target effects should typically occur at lower concentrations, while off-target effects may become more prominent at higher concentrations.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound in neuronal cultures.
Issue 1: High levels of cell death observed at expected therapeutic concentrations.
| Potential Cause | Troubleshooting Step |
| Off-target toxicity | The compound may be interacting with kinases essential for neuronal survival.[9] |
| 1. Perform a dose-response curve for toxicity: Use a lower concentration range to identify a non-toxic effective dose. | |
| 2. Assess apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to determine if cell death is apoptotic. | |
| 3. Conduct a kinome scan: If resources permit, profile this compound against a broad panel of kinases to identify potential off-target interactions. | |
| Compound solubility issues | Precipitation of the compound in the culture medium can lead to cytotoxicity. |
| 1. Visually inspect the medium: Check for any precipitate after adding this compound. | |
| 2. Optimize solvent and final concentration: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the neurons. | |
| Culture health | Pre-existing stress in the neuronal culture can exacerbate the effects of any small molecule. |
| 1. Assess baseline culture health: Ensure cultures are healthy before starting the experiment. | |
| 2. Optimize culture conditions: Review plating density, media composition, and feeding schedule. |
Issue 2: Inconsistent or paradoxical experimental results.
| Potential Cause | Troubleshooting Step |
| Off-target pathway modulation | This compound may be activating or inhibiting signaling pathways unrelated to EAAT2. For example, some kinase inhibitors can cause paradoxical pathway activation.[6] |
| 1. Validate with a structurally unrelated EAAT2 activator: If a different activator produces the same phenotype, it is more likely an on-target effect. | |
| 2. Profile key signaling pathways: Use western blotting or other methods to assess the activation state of common signaling pathways (e.g., MAPK/ERK, PI3K/Akt). | |
| Compound stability | The compound may be degrading in the culture medium over time. |
| 1. Perform time-course experiments: Assess the phenotype at different time points after compound addition. | |
| 2. Analyze compound stability: If possible, use analytical methods like HPLC to determine the stability of this compound in your culture medium. |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the potential off-target effects of this compound.
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions to create a range of concentrations for testing.
-
Assay Setup: Utilize a commercial kinase profiling service (e.g., KINOMEscan™) or an in-house panel of recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.
-
Compound Incubation: Add this compound at a desired concentration (e.g., 1 µM for a single-point screen, or a range for IC50 determination) to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known inhibitor for each kinase).
-
Reaction and Detection: Incubate the plates to allow the kinase reaction to proceed. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, luminescence).
-
Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Data can be presented as a percentage of inhibition or as IC50 values for significant interactions.
Protocol 2: Cellular Target Engagement Assay (NanoBRET™)
Objective: To confirm if this compound engages with potential off-targets in a live neuronal cell context.
Methodology:
-
Cell Preparation: Transfect neuronal cells (or a suitable cell line) with plasmids encoding NanoLuc®-kinase fusions for the kinases of interest identified from the in vitro screen.
-
Compound Treatment: Plate the transfected cells in a multi-well plate. Add a cell-permeable NanoBRET™ tracer that binds to the kinase of interest, followed by the addition of a serial dilution of this compound.
-
Detection: Add the NanoLuc® substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio upon addition of this compound indicates that the compound is displacing the tracer and binding to the target kinase. Determine the IC50 value from the dose-response curve.
Protocol 3: Proteome-Wide Off-Target Identification (DARTS)
Objective: To identify the direct binding targets (and off-targets) of this compound in a proteome-wide and unbiased manner.[10][11]
Methodology:
-
Lysate Preparation: Prepare a native cell lysate from neuronal cultures using a non-denaturing lysis buffer.
-
Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.
-
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to both the compound-treated and vehicle-treated lysates. Proteins that are bound to this compound will be protected from proteolytic digestion.
-
Sample Preparation for Mass Spectrometry: Stop the digestion and prepare the samples for proteomic analysis by mass spectrometry (e.g., SDS-PAGE followed by in-gel digestion, or filter-aided sample preparation).
-
Mass Spectrometry and Data Analysis: Analyze the samples by LC-MS/MS. Compare the protein profiles of the this compound-treated and vehicle-treated samples. Proteins that are enriched in the this compound-treated sample are potential binding partners.
Visualizations
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting logic for on-target vs. off-target effects.
Caption: Potential off-target effects on BMP signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. Pyridazine-derivatives Enhance Structural and Functional Plasticity of Tripartite Synapse Via Activation of Local Translation in Astrocytic Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
How to mitigate LDN-212320-induced side effects in animal models.
Welcome to the comprehensive support center for researchers utilizing LDN-212320 in animal models. This resource provides essential information, troubleshooting guides, and detailed protocols to ensure the successful implementation of your in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective activator of the astroglial glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2).[1] It functions at the translational level to increase the expression of GLT-1 protein.[1] By enhancing GLT-1 expression, this compound facilitates the clearance of excess glutamate from the synaptic cleft, thereby offering neuroprotection against excitotoxicity.[2]
Q2: What are the known side effects of this compound in animal models?
A2: Preclinical studies in murine models have consistently reported a favorable safety profile for this compound. Published literature indicates that the compound has low potential for side effects and toxicity at the doses examined.[2] No acute toxicity or lethality has been observed in in vivo tests in mice.[2] The observed side effects have been described as "small but limited to animal experiments".[2]
Q3: Are there any potential behavioral phenotypes to monitor during chronic administration?
A3: While this compound itself has not been associated with significant adverse behavioral effects, it is pertinent to consider the physiological role of its target, GLT-1. Studies involving the genetic deletion of astrocytic GLT-1 in mice have shown the emergence of repetitive behaviors, such as increased grooming. This suggests that profound, long-term alterations in glutamate homeostasis could potentially influence behavior. Researchers conducting chronic studies with this compound may consider monitoring for such behavioral changes as a precautionary measure.
Q4: What is the recommended vehicle for formulating this compound for in vivo use?
A4: this compound is poorly soluble in aqueous solutions. A common and effective vehicle for intraperitoneal (i.p.) injection in mice is a co-solvent system. Two validated formulations are provided in the "Experimental Protocols" section of this guide. One consists of DMSO, PEG300, Tween-80, and saline, while another uses DMSO and SBE-β-CD in saline.[1][3]
Troubleshooting Guides
This section addresses potential issues that may arise during your experiments with this compound.
Issue 1: Precipitate Formation in the Formulation
-
Potential Cause: Improper mixing or incorrect solvent ratios. This compound has low aqueous solubility and requires a specific procedure for solubilization.
-
Troubleshooting Steps:
-
Sequential Addition: Ensure that the solvents are added in the correct order as specified in the protocol. It is crucial to first dissolve the this compound powder in DMSO to create a stock solution before adding other co-solvents.[1]
-
Vortexing/Sonication: After the addition of each solvent, vortex the solution thoroughly. If precipitation persists, gentle warming or sonication can be used to aid dissolution.[4]
-
Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of use to minimize the risk of precipitation.[1]
-
Issue 2: Animal Distress or Irritation Post-Injection
-
Potential Cause: This is more likely related to the injection procedure or the vehicle rather than the compound itself, especially given this compound's reported safety profile.
-
Troubleshooting Steps:
-
Injection Technique: Review your intraperitoneal (i.p.) injection technique. Ensure the needle is inserted at the correct angle (~45 degrees) in the lower right quadrant of the abdomen to avoid puncturing the bladder or cecum.[5] Use a new, sterile needle for each animal to minimize discomfort and risk of infection.[6][7]
-
Vehicle pH and Temperature: Ensure the vehicle is at a neutral pH and warmed to room or body temperature before injection to prevent discomfort.[6][7]
-
Injection Volume: Adhere to the recommended maximum injection volumes for the animal's weight (typically <10 ml/kg for mice).[8]
-
Control Group: Observe the vehicle-only control group closely. If they exhibit similar signs of distress, the issue is likely with the vehicle or the injection procedure.
-
Issue 3: Lack of Expected Efficacy
-
Potential Cause: Suboptimal dosage, incorrect administration, or issues with the experimental model.
-
Troubleshooting Steps:
-
Dose-Response Study: The effective dose of this compound can vary depending on the animal model and the endpoint being measured. Consider performing a dose-response study (e.g., 10, 20, and 40 mg/kg) to determine the optimal dose for your specific experimental conditions.[1][4]
-
Confirmation of Target Engagement: If possible, confirm that this compound is reaching its target and having the desired biological effect. This can be done by measuring GLT-1 protein expression in the brain tissue of a subset of animals via Western blot or immunohistochemistry.[9]
-
Timing of Administration: The timing of this compound administration relative to the experimental insult or behavioral testing is critical. In some pain models, pre-treatment 24 hours prior to the insult has been shown to be effective.[1]
-
Data Presentation
Table 1: Recommended Dosages and Administration for this compound in Mice
| Parameter | Recommendation | Reference |
| Animal Model | Mice (e.g., C57BL/6J) | [10] |
| Dosage Range | 10 - 40 mg/kg | [1][4] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Injection Volume | < 10 mL/kg | [10] |
| Frequency | Typically a single injection, but depends on the study design. | [4] |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection (DMSO/PEG300/Tween-80/Saline)
This protocol is adapted from methodologies reported for in vivo studies.[1][4]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL, you can prepare a 25 mg/mL stock in DMSO.
-
To prepare 1 mL of the final working solution, sequentially add the following while vortexing continuously:
-
100 µL of the 25 mg/mL this compound in DMSO stock solution (final DMSO concentration: 10%)
-
400 µL of PEG300 (final concentration: 40%)
-
50 µL of Tween-80 (final concentration: 5%)
-
450 µL of sterile saline (final concentration: 45%)
-
-
Ensure the solution is clear and free of precipitates before injection. If necessary, use gentle warming or sonication.
-
Prepare the vehicle control by mixing the same solvents in the same proportions without this compound.
-
Protocol 2: Detailed In Vivo Administration in a Mouse Model of Inflammatory Pain
This protocol is based on a study by Alotaibi et al. (2023).[10]
-
Animals: Male C57BL/6J mice, 7-9 weeks old, weighing 20-30g.
-
Acclimatization: Animals are allowed to acclimatize for at least 7 days before any experiments.
-
Housing: Standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Drug Preparation:
-
This compound is dissolved in a vehicle of 1% DMSO, 0.5% Tween-80 in normal saline (0.9% NaCl).
-
The desired dose (e.g., 10 or 20 mg/kg) is prepared.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.
-
For inflammatory pain models using Complete Freund's Adjuvant (CFA), this compound is administered 24 hours prior to the induction of inflammation and subsequent behavioral testing.
-
-
Post-injection Monitoring: After injection, return the animal to its home cage and monitor for any signs of distress or complications.
Mandatory Visualizations
Signaling Pathway of this compound
This compound enhances the translation of the GLT-1 transporter in astrocytes. In models of chronic pain, this has been shown to prevent cognitive deficits and anxiety-like behaviors by activating the CaMKII/CREB/BDNF signaling pathway in the hippocampus and anterior cingulate cortex.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | transporter | TargetMol [targetmol.com]
- 5. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 6. researchanimaltraining.com [researchanimaltraining.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for administering LDN-212320 via intraperitoneal injection.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the intraperitoneal (IP) injection of LDN-212320 to researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule activator of the glutamate (B1630785) transporter EAAT2 (also known as GLT-1).[1][2] It functions at the translational level, meaning it increases the expression of the EAAT2 protein.[1][3] This enhanced expression leads to increased glutamate uptake from the synaptic cleft, which can be neuroprotective in conditions associated with excitotoxicity.[3][4]
Q2: What are the recommended dosages for this compound in mice via intraperitoneal injection?
A2: In published studies, dosages for intraperitoneal injection in mice typically range from 10 to 40 mg/kg.[1][4][5][6] The specific dose will depend on the experimental model and desired effect. For example, doses of 10 and 20 mg/kg have been shown to be effective in models of nociceptive pain.[1][6] A dose of 40 mg/kg has been used to demonstrate increased EAAT2 protein levels in the mouse forebrain.[4][7]
Q3: How should this compound be stored?
A3: For long-term storage, this compound powder should be kept at -20°C for up to three years. Stock solutions in solvent can be stored at -80°C for up to one year.[7] Another source suggests that stock solutions can be stored at -80°C for two years or -20°C for one year.[1]
Q4: What is the recommended timing for intraperitoneal injection of this compound before an experimental procedure?
A4: The timing of administration can vary depending on the study design. In some pain models, this compound has been administered 24 hours before the injection of an inflammatory agent like formalin.[1][5] Peak increases in EAAT2 protein levels and glutamate uptake have been observed between 8 and 24 hours after a single 40 mg/kg IP injection.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in solution | Poor solubility in the chosen vehicle. | This compound has low aqueous solubility. Ensure the use of appropriate co-solvents. It is often recommended to first dissolve the compound in a small amount of DMSO before adding the final vehicle.[8] For in vivo preparations, a multi-component solvent system is often necessary. |
| Inconsistent experimental results | Improper drug preparation or administration. | Prepare the working solution fresh for each day of experiments.[1] Ensure a consistent and accurate intraperitoneal injection technique to deliver the full dose to the peritoneal cavity. Varying injection sites (e.g., alternating between left and right lower abdominal quadrants) for repeated injections can minimize local irritation.[9] |
| Animal distress post-injection | Irritation from the vehicle or the compound. | Ensure that all components of the injection solution are sterile and that the pH is within a physiologically acceptable range. If using a high concentration of DMSO or other organic solvents, consider alternative vehicle formulations with better biocompatibility. Warm the solution to room or body temperature before injection to minimize discomfort.[9] |
| No observable effect at the expected dose | Insufficient dosage or timing of administration. | The optimal dose and time course may vary between different animal models and strains. Consider performing a dose-response study to determine the most effective concentration for your specific experiment. Also, evaluate the time course of EAAT2 expression following administration to ensure that your experimental endpoint aligns with the peak activity of the compound. |
Quantitative Data Summary
In Vivo Dosage and Administration
| Animal Model | Dosage (mg/kg) | Administration Route | Key Findings | Reference |
| Mice (formalin-induced pain) | 10 or 20 | Intraperitoneal (IP) | Significantly attenuated nociceptive behavior. | [1][6] |
| Mice (amyotrophic lateral sclerosis) | 40 | Intraperitoneal (IP) | Increased EAAT2 protein levels and glutamate uptake in the forebrain. | [4][7] |
| Mice (CFA-induced inflammatory pain) | 10 or 20 | Intraperitoneal (IP) | Reduced hyperalgesia and allodynia. | [5] |
| Mice (chronic pain-induced cognitive impairment) | 20 | Intraperitoneal (IP) | Attenuated cognitive deficits and anxiety-like behaviors. | [10] |
Solubility and Stock Solution Preparation
| Solvent | Concentration | Notes | Reference |
| DMSO | 50 mg/mL | Requires sonication. | [2] |
| DMSO | 25 mg/mL | - | [4] |
| Ethanol | 5 mg/mL | - | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol provides a general guideline for preparing this compound for in vivo administration. The choice of vehicle may need to be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Tween-80, sterile
-
Normal saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
To create a 1% DMSO and 0.5% Tween-80 solution in normal saline, first dissolve the this compound in DMSO.[5][11] For example, if your final injection volume per mouse is 10 mL/kg, and your desired dose is 20 mg/kg, you will need a 2 mg/mL solution.
-
Add DMSO to the this compound powder to create a concentrated stock. Ensure complete dissolution. Sonication may be used if necessary.[2]
-
In a separate sterile tube, prepare the final vehicle by mixing the appropriate amounts of Tween-80 and normal saline.
-
Slowly add the this compound/DMSO stock solution to the saline/Tween-80 vehicle while vortexing to ensure it remains in solution.
-
The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
It is recommended to prepare the working solution fresh on the day of use.[1]
Protocol 2: Intraperitoneal Injection in Mice
This protocol outlines the standard procedure for administering a substance via intraperitoneal injection in a mouse.
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)[9]
-
Appropriate animal restraint device or manual restraint proficiency
-
Sharps container
Procedure:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The mouse should be positioned so that its abdomen is accessible. Tipping the head slightly downwards can help to move the abdominal organs away from the injection site.
-
The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[9]
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[9]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress or adverse reactions following the injection.[9]
-
Dispose of the needle and syringe in a sharps container immediately without recapping.[9]
Visualizations
Caption: Experimental workflow for this compound intraperitoneal injection.
Caption: this compound signaling pathway leading to neuroprotection.[3]
Caption: this compound's role in the CaMKII/CREB/BDNF pathway.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | transporter | TargetMol [targetmol.com]
- 8. LDN 212320 | CAS 894002-50-7 | Tocris Bioscience [tocris.com]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Western Blot Results for GLT-1 Expression with LDN-212320
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of LDN-212320 on the expression of the glutamate (B1630785) transporter 1 (GLT-1) using Western blot analysis.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on GLT-1 protein expression?
A1: this compound is an activator of GLT-1/EAAT2 that works at the translational level to increase its expression.[1] Therefore, you should expect to see an upregulation of GLT-1 protein levels in your Western blot analysis after treatment with this compound. Studies have shown that this compound significantly increases GLT-1 expression in various brain regions, including the hippocampus, anterior cingulate cortex (ACC), cortex, and striatum.[2][3][4][5]
Q2: What is the expected molecular weight of GLT-1 on a Western blot?
A2: The expected molecular weight of the GLT-1 monomer is approximately 62-66 kDa.[6][7] However, it is not uncommon to observe additional bands representing SDS-stable multimers, such as dimers (~130 kDa) and trimers (~200 kDa).[8][9] The native functional form of GLT-1 is a trimer.[8][9] Some antibodies may also detect bands at 35 kDa and 70 kDa, with the 70 kDa band representing a dimer.[10]
Q3: My Western blot shows no increase in GLT-1 expression after this compound treatment. What could be the reason?
A3: There are several potential reasons for not observing an increase in GLT-1 expression:
-
Ineffective Drug Delivery or Dosage: Ensure that this compound was administered correctly and at an effective concentration. Dosages of 10 or 20 mg/kg (i.p.) have been shown to be effective in mice.[1][5]
-
Timing of Treatment and Sample Collection: The upregulation of GLT-1 is a translational process. Ensure sufficient time has passed between this compound administration and sample collection for the protein to be synthesized. For example, intraperitoneal injection 24 hours before sample collection has been shown to be effective.[1]
-
Suboptimal Western Blot Protocol: Review your Western blot protocol for any potential issues in sample preparation, protein transfer, antibody incubation, or signal detection. Refer to the detailed experimental protocol and troubleshooting guide below.
-
Antibody Specificity: Verify that your primary antibody is specific for GLT-1 and validated for Western blot applications.[11][12]
Q4: I am seeing multiple bands in my Western blot for GLT-1. Is this normal?
A4: Yes, observing multiple bands for GLT-1 can be normal. As mentioned in Q2, besides the monomer at ~62-66 kDa, SDS-stable dimers and trimers can also be detected.[8][9] However, the presence of other non-specific bands could indicate issues with antibody specificity, high antibody concentration, or insufficient blocking.[13][14]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Weak or No Signal | Insufficient protein loading. | Quantify your protein samples and ensure you are loading an adequate amount (e.g., 20-40 µg of total protein). |
| Inefficient protein transfer. | Verify the integrity of your transfer setup. Ensure good contact between the gel and the membrane and that no air bubbles are present. Optimize transfer time and voltage, especially for a larger protein like GLT-1.[13][15] | |
| Low primary antibody concentration or affinity. | Increase the concentration of your primary antibody or try a different antibody known to be effective for GLT-1 detection in your sample type.[16] Ensure the antibody is validated for the species you are using.[11] | |
| Inactive secondary antibody or detection reagent. | Use a fresh dilution of your secondary antibody and ensure your detection reagent has not expired. | |
| High Background | Insufficient blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[13] |
| High antibody concentration. | Titrate your primary and secondary antibodies to determine the optimal concentration that gives a strong signal with low background.[14] | |
| Inadequate washing. | Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations.[13] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal or affinity-purified polyclonal antibody for GLT-1. Perform a BLAST search with the immunogen sequence to check for potential cross-reactivity.[13] |
| Protein degradation. | Add protease inhibitors to your lysis buffer and keep samples on ice to prevent protein degradation, which can lead to smaller, non-specific bands.[15][17] | |
| Too much protein loaded. | Overloading the gel can lead to non-specific antibody binding. Try loading less protein per lane.[14] | |
| "Smiling" Bands | Uneven heat distribution during electrophoresis. | Run the gel at a lower voltage or in a cold room to ensure even migration of proteins.[13] |
Quantitative Data Summary
The following table summarizes the expected quantitative changes in GLT-1 expression following this compound treatment as reported in the literature.
| Treatment | Tissue/Cell Type | Change in GLT-1 Expression | Reference |
| This compound | Mouse Hippocampus | Significant Increase | [2][4][5] |
| This compound | Mouse Anterior Cingulate Cortex (ACC) | Significant Increase | [3][5] |
| This compound | Mouse Cortex | Significant Increase | [2][4] |
| This compound | Mouse Striatum | Significant Increase | [2][4] |
| This compound | Mouse Primary Astrocytes | Increase | [1] |
Experimental Protocols
Western Blot Protocol for GLT-1 Detection
-
Sample Preparation (from Brain Tissue):
-
Dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenize the tissue in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Denature the protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by observing the pre-stained markers on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a validated primary antibody against GLT-1 (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[18]
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis:
-
Perform densitometric analysis of the bands using image analysis software.
-
Normalize the GLT-1 band intensity to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
-
Visualizations
Caption: Western Blot Experimental Workflow for GLT-1 Detection.
Caption: this compound Mechanism of Action on GLT-1 Expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics [frontiersin.org]
- 5. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuronal Expression of the Glutamate Transporter GLT-1 in Hippocampal Microcultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Expression of the Glutamate Transporter GLT-1 in Pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Glutamate Transporter 1 antibody (ab106289) | Abcam [abcam.com]
- 11. Anti-GLT-1 Antibodies | Invitrogen [thermofisher.com]
- 12. GLT-1 Polyclonal Antibody (PA5-17099) [thermofisher.com]
- 13. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 14. wildtypeone.substack.com [wildtypeone.substack.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western Blot Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. GLT-1 Polyclonal Antibody (PA5-117492) [thermofisher.com]
Validation & Comparative
A Comparative Analysis of LDN-212320 and Dihydrokainic Acid (DHK) in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the GLT-1 activator, LDN-212320, and the GLT-1 antagonist, Dihydrokainic Acid (DHK), focusing on their performance in preclinical models of pain. The data presented herein is derived from peer-reviewed studies to facilitate an objective evaluation of their mechanisms and therapeutic potential.
Introduction to Glutamate (B1630785) Transporters in Pain Signaling
The glutamate transporter 1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2), plays a critical role in regulating synaptic glutamate concentrations within the central nervous system. Dysregulation of GLT-1 function is implicated in the pathophysiology of various neurological and psychiatric disorders, including chronic pain. By clearing excess glutamate from the synaptic cleft, GLT-1 prevents excitotoxicity and modulates nociceptive signaling.
This compound is an activator of GLT-1, promoting the uptake of glutamate and thereby reducing neuronal hyperexcitability associated with pain states.[1] In contrast, Dihydrokainic Acid (DHK) is a selective antagonist of GLT-1, which blocks glutamate uptake, potentially exacerbating pain-related signaling.[2][3] This fundamental difference in their mechanism of action forms the basis of their opposing effects in pain models.
Comparative Efficacy in Pain Models
Studies utilizing rodent models of inflammatory and nociceptive pain have demonstrated the pro-analgesic effects of this compound and the pro-nociceptive or analgesic-reversing effects of DHK.
Formalin-Induced Nociceptive Pain
The formalin test, a widely used model of tonic chemical pain, reveals two distinct phases of nociceptive behavior. This compound has been shown to significantly attenuate these pain behaviors, an effect that is reversed by the administration of DHK.[2][3][4]
| Compound | Dose | Pain Model | Key Findings | Reference |
| This compound | 10 or 20 mg/kg, i.p. | Formalin-induced | Significantly attenuated formalin-evoked nociceptive behavior (licking/biting). Increased GLT-1 expression in the hippocampus and anterior cingulate cortex (ACC). | [2][3] |
| DHK | 10 mg/kg, i.p. | Formalin-induced (in conjunction with this compound) | Reversed the anti-nociceptive effects of this compound. | [2][3] |
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
In a model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), this compound demonstrated significant efficacy in reducing hyperalgesia and allodynia. These beneficial effects were negated by the co-administration of DHK, highlighting the specific role of GLT-1 in mediating the analgesic properties of this compound.[5][6]
| Compound | Dose | Pain Model | Key Findings | Reference |
| This compound | 20 mg/kg | CFA-induced | Significantly reduced tactile allodynia and thermal hyperalgesia. Reversed the CFA-induced decrease in GLT-1 expression in the hippocampus and ACC. | [5][6] |
| DHK | 10 mg/kg | CFA-induced (in conjunction with this compound) | Reversed the anti-hyperalgesic and anti-allodynic effects of this compound. | [5][6] |
Mechanistic Insights: Molecular and Cellular Effects
The opposing actions of this compound and DHK on pain behaviors are reflective of their distinct effects on cellular and molecular signaling pathways in key brain regions associated with pain processing, such as the hippocampus and anterior cingulate cortex (ACC).
This compound has been shown to upregulate the expression of astroglial GLT-1.[2][3] This leads to a reduction in extracellular glutamate levels, which in turn can decrease the activation of downstream pain signaling molecules like extracellular signal-regulated kinase (ERK).[2][3] Furthermore, this compound has been observed to reduce markers of microglial activation (Iba1, CD11b) and the expression of the pro-inflammatory cytokine IL-1β in the hippocampus and ACC following CFA injection.[5][7]
Conversely, as a GLT-1 antagonist, DHK is presumed to block these beneficial effects by preventing the uptake of glutamate, thereby maintaining a state of heightened neuronal excitability and neuroinflammation.
Caption: Opposing effects of this compound and DHK on pain signaling.
Experimental Protocols
The following are generalized experimental protocols based on the referenced literature for the formalin and CFA tests.
Formalin-Induced Nociceptive Pain Model
-
Animals: Male C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimatized to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration:
-
This compound (10 or 20 mg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the formalin injection.
-
DHK (10 mg/kg, i.p.) is administered 15 minutes before this compound when used as an antagonist.
-
-
Formalin Injection: A 20 µL injection of 2.5% formalin is made into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded for two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).
Caption: Experimental workflow for the formalin test.
CFA-Induced Inflammatory Pain Model
-
Animals: Male C57BL/6 mice are commonly used.
-
CFA Induction: A 20 µL injection of Complete Freund's Adjuvant (CFA) is made into the plantar surface of the right hind paw to induce inflammation and pain hypersensitivity.
-
Drug Administration:
-
This compound (20 mg/kg, i.p.) or vehicle is administered daily for a specified period (e.g., 7 days) starting from the day of CFA injection.
-
DHK (10 mg/kg, i.p.) is administered 30 minutes before this compound on the day of behavioral testing.
-
-
Behavioral Testing:
-
Mechanical Allodynia: Paw withdrawal thresholds are measured using von Frey filaments at baseline and at various time points after CFA injection (e.g., days 1, 3, 5, and 7).
-
Thermal Hyperalgesia: Paw withdrawal latencies to a radiant heat source are measured at the same time points.
-
-
Biochemical Analysis: At the end of the experiment, brain tissues (hippocampus and ACC) are collected for Western blot analysis of GLT-1, Iba1, CD11b, and other relevant proteins.
Caption: Experimental workflow for the CFA-induced pain model.
Conclusion
The available preclinical data consistently demonstrates that this compound, a GLT-1 activator, possesses significant anti-nociceptive and anti-inflammatory properties in models of acute and chronic pain. Its mechanism of action is directly linked to the upregulation and enhancement of GLT-1 function. In contrast, DHK, a GLT-1 antagonist, effectively blocks the analgesic effects of this compound, confirming the critical role of GLT-1 in pain modulation. These findings suggest that targeting the GLT-1 transporter with activators like this compound represents a promising therapeutic strategy for the development of novel analgesics. Conversely, GLT-1 antagonists like DHK serve as valuable pharmacological tools for elucidating the role of glutamate dysregulation in pain pathophysiology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of LDN-212320 and Ceftriaxone in Upregulating Glutamate Transporters
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy and mechanisms of LDN-212320 and ceftriaxone (B1232239) in upregulating the major glutamate (B1630785) transporter, GLT-1 (EAAT2). This analysis is based on available preclinical data to inform future research and development in neurotherapeutics.
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its precise regulation is critical for normal neuronal function. The glial glutamate transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2) in humans, is responsible for the majority of glutamate uptake from the synaptic cleft.[1] Dysregulation of GLT-1 function is implicated in a variety of neurological disorders, including amyotrophic lateral sclerosis (ALS), Alzheimer's disease, epilepsy, and ischemic stroke, making it a key therapeutic target.[1][2][3] Both this compound and ceftriaxone have emerged as promising compounds that can increase GLT-1 expression, offering potential neuroprotective benefits.[4][5]
Comparative Efficacy and Mechanism of Action
While direct head-to-head studies providing quantitative comparisons of the efficacy of this compound and ceftriaxone are limited, the existing literature provides insights into their distinct mechanisms of action and their effects in various experimental models.
Ceftriaxone , a beta-lactam antibiotic, has been identified as a potent upregulator of GLT-1 expression.[4] Its mechanism of action involves the activation of the nuclear factor-kappaB (NF-κB) signaling pathway, which leads to increased transcription of the EAAT2 gene.[2][3] This transcriptional upregulation results in higher levels of GLT-1 mRNA and protein, leading to enhanced glutamate uptake capacity.[3][4] Studies have shown that ceftriaxone can restore GLT-1 expression in rodent models of neurological diseases where the transporter's levels are compromised.[4]
This compound , a pyridazine (B1198779) derivative, upregulates GLT-1 expression through a different mechanism that involves translational activation.[5][6] This process is mediated by the activation of protein kinase C (PKC) and the subsequent activation of Y-box-binding protein 1 (YB-1), which in turn enhances the translation of EAAT2 mRNA into protein.[5] This distinct mechanism suggests that this compound could be effective in scenarios where transcriptional activation alone may not be sufficient.
A study that utilized both compounds to investigate glutamate uptake dynamics found that while both ceftriaxone and this compound increased GLT-1 expression in multiple brain regions, they did not significantly alter the basal rate of glutamate clearance in healthy mice.[7][8] This suggests that the functional consequences of GLT-1 upregulation can be complex and may depend on the specific pathological context.[7][8] Interestingly, this study also noted that ceftriaxone, but not this compound, appeared to decrease glutamate release in the cortex through a GLT-1-independent mechanism.[7][8]
| Feature | This compound | Ceftriaxone |
| Compound Class | Pyridazine derivative[5] | Beta-lactam antibiotic[2] |
| Mechanism of Action | Translational activation of EAAT2[5] | Transcriptional activation of EAAT2[2][3] |
| Signaling Pathway | PKC → YB-1[5] | NF-κB[2][3] |
| Primary Effect | Increases GLT-1 protein levels[6] | Increases GLT-1 mRNA and protein levels[4] |
| Reported In Vivo Efficacy | Attenuates nociceptive pain, reverses impaired hippocampal-dependent behavior, and increases GLT-1 expression in the hippocampus and ACC in mice.[6][9] Delays motor function decline and extends lifespan in an ALS animal model.[5] | Restores GLT-1 expression in various rodent models of neurological diseases.[4] Reduces glutamate levels and normalizes GLT-1 expression in models of cerebral ischemia.[4] |
| Noted Side Effects/Other Mechanisms | No observed toxicity at doses examined in a murine model.[5] | May alter glutamate release properties independent of its effects on GLT-1 expression.[7][8] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the design and replication of studies investigating glutamate transporter upregulation.
In Vivo Upregulation of GLT-1
-
Animal Models: Male Wistar rats or C57BL/6 mice are commonly used.
-
This compound Administration: Intraperitoneal (i.p.) injections of 10 or 20 mg/kg are administered.[6] For studies on nociceptive pain, a single injection is given 24 hours before the induction of pain.[6]
-
Ceftriaxone Administration: A common regimen is daily i.p. injections of 200 mg/kg for at least two consecutive days.[4] This dose has been shown to consistently upregulate GLT-1 expression in various disease models.[4]
-
Tissue Preparation: Following treatment, animals are euthanized, and specific brain regions (e.g., hippocampus, prefrontal cortex, striatum) are dissected for further analysis.
Western Blotting for GLT-1 Expression
-
Protein Extraction: Brain tissue is homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated on a polyacrylamide gel and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against GLT-1. After washing, a horseradish peroxidase-conjugated secondary antibody is applied.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry and normalized to a loading control such as β-actin or GAPDH.
Glutamate Uptake Assay
This assay measures the functional capacity of glutamate transporters in cell cultures or synaptosomal preparations.[10][11]
-
Preparation: Primary astrocyte cultures or synaptosomes are prepared from rodent brain tissue.
-
Incubation: Cells or synaptosomes are incubated with the test compound (this compound or ceftriaxone) for a specified duration.
-
Uptake Measurement: [³H]L-glutamate is added to the medium, and the uptake is allowed to proceed for a defined period (e.g., 5-10 minutes).
-
Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity taken up by the cells is measured using a scintillation counter.
-
Data Analysis: The Vmax (maximal velocity) and Km (apparent affinity) of glutamate uptake are calculated.[10][12]
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Ceftriaxone's mechanism for upregulating GLT-1 expression.
References
- 1. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Ceftriaxone Induction of Excitatory Amino Acid Transporter-2 Expression and Glutamate Uptake in Primary Human Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of ceftriaxone induction of excitatory amino acid transporter-2 expression and glutamate uptake in primary human astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular changes evoked by the beta-lactam antibiotic ceftriaxone across rodent models of substance use disorder and neurological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of GLT-1 Upregulation on Extracellular Glutamate Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. jneurosci.org [jneurosci.org]
Validating the Antinociceptive Effects of LDN-212320: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antinociceptive properties of LDN-212320 with two alternative compounds, Ceftriaxone (B1232239) and Low-Dose Naltrexone (LDN). The information presented is based on available preclinical data and is intended to assist researchers in evaluating the potential of this compound as a novel analgesic agent.
Executive Summary
This compound is a potent activator of the glutamate (B1630785) transporter-1 (GLT-1), also known as excitatory amino acid transporter 2 (EAAT2). By upregulating the expression and function of GLT-1 in key brain regions associated with pain processing, such as the hippocampus and anterior cingulate cortex, this compound effectively reduces nociceptive behaviors in animal models of acute and inflammatory pain. This guide compares its efficacy and mechanism of action with Ceftriaxone, another GLT-1 upregulator, and Low-Dose Naltrexone, which exerts its analgesic effects through a distinct mechanism involving opioid receptor modulation and neuroinflammation.
Data Presentation: Comparative Efficacy in Preclinical Pain Models
The following tables summarize the quantitative data from key preclinical studies on the antinociceptive effects of this compound, Ceftriaxone, and Low-Dose Naltrexone.
Table 1: Formalin-Induced Nociceptive Pain Model
| Compound | Species | Dose | Route | Phase 1 (Acute Nociception) | Phase 2 (Inflammatory Pain) | Reference |
| This compound | Mice | 10 mg/kg | i.p. | Significantly attenuated licking/biting behavior | Significantly attenuated licking/biting behavior | [1][2] |
| 20 mg/kg | i.p. | Significantly attenuated licking/biting behavior | Significantly attenuated licking/biting behavior | [1][2] | ||
| Ceftriaxone | Rats | 50-400 mg/kg | i.p. | No significant effect | Dose-dependent reduction in flinching behavior | [3][4] |
| Low-Dose Naltrexone | Data in this specific model is limited. | - | - | - | - | - |
Phase 1: 0-5 minutes post-formalin injection; Phase 2: 15-30 minutes post-formalin injection.
Table 2: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
| Compound | Species | Dose | Route | Effect on Mechanical Allodynia (Paw Withdrawal Threshold) | Effect on Thermal Hyperalgesia (Paw Withdrawal Latency) | Reference |
| This compound | Mice | 20 mg/kg | i.p. | Significantly increased paw withdrawal threshold | Significantly reduced thermal hyperalgesia | [5][6] |
| Ceftriaxone | Rats | 200 mg/kg/day (7 days) | i.p. | Attenuated mechanical allodynia | Attenuated thermal hyperalgesia | [7][8][9][10][11][12] |
| Low-Dose Naltrexone | Data in this specific model is limited; however, it has shown efficacy in other models of chronic pain. | - | - | - | - | [13][14] |
Experimental Protocols
Formalin-Induced Nociceptive Pain Model
The formalin test is a widely used model of tonic pain that encompasses both acute nociceptive and inflammatory pain components.
-
Animal Model: Male Swiss albino mice or Wistar rats are commonly used.
-
Procedure: A dilute solution of formalin (typically 1-5% in saline) is injected subcutaneously into the plantar surface of the animal's hind paw.
-
Behavioral Assessment: Immediately after injection, the animal is placed in an observation chamber. The time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phases of Nociception: The nociceptive response occurs in two distinct phases:
-
Phase 1 (Early Phase): Lasting for the first 5 minutes, this phase represents acute, direct activation of nociceptors.
-
Phase 2 (Late Phase): Occurring between 15 and 30 minutes post-injection, this phase is characterized by an inflammatory response and central sensitization.
-
-
Drug Administration: Test compounds are typically administered intraperitoneally (i.p.) at a specified time before the formalin injection.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain conditions.
-
Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are frequently used.
-
Procedure: A suspension of Complete Freund's Adjuvant (CFA), containing heat-killed Mycobacterium tuberculosis, is injected into the plantar surface of the hind paw. This induces a localized and long-lasting inflammation, characterized by edema, erythema, hyperalgesia, and allodynia.
-
Behavioral Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold in response to mechanical stimulation is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates allodynia.
-
Thermal Hyperalgesia: The paw withdrawal latency in response to a thermal stimulus (e.g., radiant heat) is measured. A shorter latency to withdraw indicates hyperalgesia.
-
-
Drug Administration: Test compounds are administered, often daily, starting before or after the CFA injection to assess their preventative or therapeutic effects.
Signaling Pathways and Mechanisms of Action
This compound and Ceftriaxone: Upregulation of GLT-1
Both this compound and Ceftriaxone exert their antinociceptive effects by increasing the expression and function of the glutamate transporter GLT-1 in astrocytes.[5][6][7][15][16][17][18] This leads to enhanced clearance of glutamate from the synaptic cleft, thereby reducing neuronal hyperexcitability and subsequent pain signaling.
Low-Dose Naltrexone (LDN): Dual Mechanism of Action
The antinociceptive mechanism of LDN is multifaceted and distinct from GLT-1 activators. It is thought to involve:
-
Transient Opioid Receptor Blockade: LDN transiently blocks opioid receptors, leading to a compensatory upregulation of endogenous opioids (endorphins and enkephalins), which then produce analgesia.
-
Modulation of Neuroinflammation: LDN acts as an antagonist at Toll-like receptor 4 (TLR4) on microglia, the primary immune cells of the central nervous system.[19][20][21][22][23] By inhibiting TLR4 signaling, LDN reduces the production of pro-inflammatory cytokines, thereby mitigating neuroinflammation and pain.[19][20][21][22][23]
Experimental Workflow
The following diagram illustrates a typical workflow for validating the antinociceptive effects of a test compound.
Conclusion
This compound demonstrates significant antinociceptive effects in preclinical models of acute and inflammatory pain. Its mechanism of action, centered on the upregulation of the glutamate transporter GLT-1, offers a targeted approach to mitigating pain by reducing neuronal hyperexcitability. In comparison, Ceftriaxone shares a similar mechanism but may differ in potency and pharmacokinetic profile. Low-Dose Naltrexone provides an alternative therapeutic strategy by modulating both the endogenous opioid system and neuroinflammatory pathways. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and therapeutic potential of these compounds. This guide provides a foundational framework for researchers to design and interpret experiments aimed at validating and comparing the antinociceptive properties of this compound and other novel analgesic candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antinociceptive effects of ceftriaxone in formalin-induced nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glutamate Transporter Activators as Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term inflammatory pain does not impact exploratory behavior and stress coping strategies in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of Low Dose Naltrexone on Opioid Induced Hyperalgesia and Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oxycodone Plus Ultra-Low-Dose Naltrexone Attenuates Neuropathic Pain and Associated μ-Opioid Receptor–Gs Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of the Visceral Antinociceptive Effect of Glial Glutamate Transporter GLT-1 Upregulation by Ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GLT-1 overexpression attenuates bladder nociception and local/cross-organ sensitization of bladder nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. GLT-1: The elusive presynaptic glutamate transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Microglia in Pain: Detrimental and protective roles in pathogenesis and resolution of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Toll-like receptor-4 (TLR4) – emerging therapeutic target for persistent pain states - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Toll-like receptor 4/nuclear factor-kappa B pathway is involved in radicular pain by encouraging spinal microglia activation and inflammatory response in a rat model of lumbar disc herniation [epain.org]
- 23. researchgate.net [researchgate.net]
Cross-Validation of LDN-212320's Mechanism of Action in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of LDN-212320's performance, supported by experimental data, to validate its mechanism of action across different cellular and in vivo models. This compound is a small molecule that has been identified as a translational activator of the Excitatory Amino Acid Transporter 2 (EAAT2), also known as Glutamate (B1630785) Transporter-1 (GLT-1).[1][2] Its primary function is to increase the protein expression of this key glutamate transporter, which is crucial for clearing excess glutamate from the synaptic cleft in the central nervous system. Dysregulation of glutamate homeostasis is implicated in various neurological disorders, making EAAT2 a significant therapeutic target.[1][3][4][5]
The following sections summarize quantitative data, detail experimental protocols, and visualize the signaling pathways and workflows associated with this compound's activity.
Data Presentation: Performance Across Different Models
The efficacy of this compound has been demonstrated through the consistent upregulation of its target, GLT-1/EAAT2, and the modulation of downstream signaling pathways in various experimental systems. These include primary astrocyte cultures and in vivo mouse models, particularly focusing on the hippocampus and Anterior Cingulate Cortex (ACC), brain regions critical for pain, cognition, and mood.[6][7][8][9]
Table 1: Effect of this compound on GLT-1/EAAT2 Expression
| Experimental Model | Cell Type / Tissue | Treatment | Dosage | Change in GLT-1/EAAT2 Protein Expression | Reference |
| In Vitro | Mouse Primary Astrocytes | This compound | 1 µM | Significant Increase vs. Vehicle | [Kong et al., 2014] |
| In Vivo | Mouse Hippocampus (CFA-induced pain model) | This compound | 20 mg/kg | Significant reversal of CFA-induced decrease | [Alotaibi et al., 2023][7] |
| In Vivo | Mouse ACC (CFA-induced pain model) | This compound | 20 mg/kg | Significant reversal of CFA-induced decrease | [Alotaibi et al., 2023][7] |
| In Vivo | Mouse Hippocampus (Formalin-induced pain model) | This compound | 10 or 20 mg/kg | Significant Increase vs. Formalin-only | [Alotaibi & Rahman, 2019][9] |
| In Vivo | Mouse ACC (Formalin-induced pain model) | This compound | 10 or 20 mg/kg | Significant Increase vs. Formalin-only | [Alotaibi & Rahman, 2019][9] |
CFA: Complete Freund's Adjuvant; ACC: Anterior Cingulate Cortex.
Table 2: Modulation of Downstream Markers by this compound (20 mg/kg) in CFA-Induced Pain Model (In Vivo)
| Marker | Tissue | Effect of CFA | Effect of this compound Treatment | Reference |
| Inflammatory Markers | ||||
| Iba1 (Microglial activation) | Hippocampus & ACC | Significant Increase | Significant Reversal | [Alotaibi et al., 2023][7] |
| CD11b (Microglial activation) | Hippocampus & ACC | Significant Increase | Significant Reversal | [Alotaibi et al., 2023][7] |
| IL-1β (Pro-inflammatory cytokine) | Hippocampus & ACC | Significant Increase | Significant Decrease | [Alotaibi et al., 2023][7] |
| Signaling Pathway Markers | ||||
| pCREB | Hippocampus & ACC | Significant Decrease | Significant Reversal | [Alotaibi et al., 2025][8] |
| BDNF | Hippocampus & ACC | Significant Decrease | Significant Reversal | [Alotaibi et al., 2025][8] |
| CaMKII | Hippocampus & ACC | Significant Decrease | Significant Reversal | [Alotaibi et al., 2025][8] |
The effects are statistically significant (p < 0.01 or p < 0.001). Data is qualitative here but based on quantitative Western blot analyses in the cited literature.
Signaling Pathways and Experimental Workflows
The mechanism of this compound has been linked to at least two distinct signaling pathways that converge on the upregulation of GLT-1/EAAT2.
References
- 1. JCI - Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection [jci.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. JCI - Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection [jci.org]
- 4. Translational enhancers of EAAT2: therapeutic implications for neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of astrocytic glutamate transporters GLT-1 and GLAST in neurological disorders: potential targets for neurotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glial Glutamate Transporter Modulation Prevents Development of Complete Freund’s Adjuvant-Induced Hyperalgesia and Allodynia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
LDN-193189 vs. LDN-212854: A Comparative Guide to ALK2 Inhibitors
As an AI assistant, it is important to clarify that based on current scientific literature, LDN-212320 is not an ALK2 inhibitor . Instead, it is characterized as a glutamate (B1630785) transporter activator.[1][2][3][4] The compound relevant for a direct and meaningful comparison with the ALK2 inhibitor LDN-193189 is LDN-212854 , a close structural analog with altered selectivity.[5][6] This guide will therefore provide a detailed comparison between the two potent ALK2 inhibitors, LDN-193189 and LDN-212854, to provide relevant and accurate information for researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the biochemical and cellular activities of two widely used small molecule inhibitors of Activin receptor-like kinase 2 (ALK2), LDN-193189 and LDN-212854. Both compounds are derivatives of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold of dorsomorphin (B1670891) and are instrumental in studying the physiological and pathological roles of the Bone Morphogenetic Protein (BMP) signaling pathway.[5][6]
Introduction to ALK2 and its Inhibition
Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I BMP receptor that plays a crucial role in various biological processes, including embryonic development, bone formation, and cellular differentiation.[7][8] Dysregulation of ALK2 signaling is implicated in several diseases, most notably in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP), where a recurring gain-of-function mutation leads to excessive bone formation.[5][9] ALK2 inhibitors are therefore of significant interest as potential therapeutics.[10][11]
Biochemical Potency and Selectivity
LDN-193189 is a potent inhibitor of the BMP type I receptors ALK2 and ALK3.[12][13][14] LDN-212854 was developed from LDN-193189 with a simple structural modification—moving the quinoline (B57606) nitrogen from position 4 to position 5—which remarkably increased its selectivity for ALK2 over other BMP receptors, particularly ALK3.[5]
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Selectivity Highlights | Reference |
| LDN-193189 | ALK2 | 5 | 0.04 ± 0.03 | Potent inhibitor of ALK2 and ALK3. Weakly inhibits ALK4, ALK5, and ALK7 (IC50 ≥ 500 nM). | [12][13][14][15] |
| ALK3 | 30 | - | [12][13] | ||
| LDN-212854 | ALK2 | - | - | Increased selectivity for ALK2 over ALK3 (from 21-fold for LDN-193189 to 66-fold). Increased selectivity for ALK2 over ALK5 (from 175-fold to over 9000-fold). | [5] |
Note: IC50 and Kd values can vary between different assay formats and experimental conditions. The data presented here are compiled from multiple sources for comparison.
Mechanism of Action
Both LDN-193189 and LDN-212854 are ATP-competitive inhibitors that bind to the kinase domain of ALK2, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[5][11] The primary downstream effectors of ALK2 are the SMAD proteins (SMAD1, SMAD5, and SMAD8).[7][16] Upon phosphorylation by an active ALK2, these SMADs form a complex with SMAD4 and translocate to the nucleus to regulate the transcription of target genes. Both inhibitors have been shown to effectively block BMP-induced SMAD1/5/8 phosphorylation.[12][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis for the potent and selective binding of LDN-212854 to the BMP receptor kinase ALK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in ALK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What are the therapeutic applications for ALK2 inhibitors? [synapse.patsnap.com]
- 11. What are ALK2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. apexbt.com [apexbt.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. cellagentech.com [cellagentech.com]
- 15. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of LDN-212320 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel neuroprotective agent LDN-212320 and other established neuroprotective compounds. The objective is to furnish researchers and drug development professionals with a concise yet comprehensive resource, supported by experimental data, to inform preclinical research and therapeutic development strategies.
Introduction to Neuroprotective Strategies
Neuroprotection aims to prevent or slow the progression of neuronal cell death in response to acute injuries like stroke or chronic neurodegenerative diseases.[1] A variety of agents with diverse mechanisms of action are under investigation, including those that modulate glutamate (B1630785) excitotoxicity, reduce oxidative stress, and possess anti-inflammatory properties.[1][2] This guide focuses on a comparative analysis of this compound, a novel glutamate transporter activator, with other agents such as Riluzole, Edaravone (B1671096), and Citicoline, which are used in the context of similar neurological disorders.
Mechanism of Action: A Comparative Overview
A key differentiator among neuroprotective agents is their mechanism of action. This compound represents a targeted approach to mitigating glutamate excitotoxicity by enhancing the expression of the primary glutamate transporter, EAAT2.[3][4]
This compound: This small molecule acts as a translational activator of the excitatory amino acid transporter 2 (EAAT2), also known as glutamate transporter-1 (GLT-1).[3][5] By increasing the expression of EAAT2, this compound enhances the clearance of glutamate from the synaptic cleft, thereby protecting neurons from excitotoxic damage.[4] This mechanism is particularly relevant in conditions where glutamate dysregulation is a key pathological feature.[3]
Riluzole: Primarily used in the treatment of Amyotrophic Lateral Sclerosis (ALS), Riluzole is thought to exert its neuroprotective effects by inhibiting glutamate release from nerve terminals and blocking sodium channels in their inactivated state.[6]
Edaravone: This agent functions as a potent free radical scavenger, protecting neurons from oxidative stress-induced damage.[7][8] Oxidative stress is a common pathological pathway in many neurodegenerative diseases.[8]
Citicoline: A nootropic compound, Citicoline exhibits neuroprotective and neuroregenerative properties.[9] Its mechanism is multifaceted, involving the stabilization of cell membranes and potentially influencing neurotransmitter systems.[10][11]
Preclinical Efficacy: A Data-Driven Comparison
The following tables summarize the quantitative data from preclinical studies of this compound and other neuroprotective agents in relevant animal models of neurodegenerative diseases. It is important to note that these data are from separate studies and not from direct head-to-head comparisons, unless otherwise specified.
Amyotrophic Lateral Sclerosis (ALS) Models
| Agent | Animal Model | Key Efficacy Endpoints | Outcome |
| This compound | SOD1-G93A Mouse | Lifespan, Motor Function Decline | Markedly delayed motor function decline and extended lifespan.[4] |
| Riluzole | - | Survival in human clinical trials | Prolongs median survival by two to three months.[12] |
| Edaravone | SOD1-G93A Mouse | Motor Neuron Degeneration, Mutant SOD1 Deposition | Slowed the degeneration of motor neurons and reduced deposition of mutant SOD1.[7] |
Epilepsy Models
| Agent | Animal Model | Key Efficacy Endpoints | Outcome |
| This compound | Pilocarpine-induced Temporal Lobe Epilepsy (Mouse) | Mortality, Neuronal Death, Spontaneous Recurrent Seizures | Substantially reduced mortality, neuronal death, and spontaneous recurrent seizures.[4] |
| Citicoline | Pentylenetetrazole-induced Seizures (Rat) | Seizure Threshold, Latency | Increased seizure threshold and latency of seizure development.[10] |
| Citicoline | Xylocaine-induced Seizures (Rabbit) | Convulsion Development, EEG Synchronization | Significant protection against the development of convulsions and EEG synchronization.[11] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate molecular pathways and experimental designs is crucial for a deeper understanding of the comparative efficacy of these neuroprotective agents.
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in promoting EAAT2 translation.
Experimental Workflow for Pilocarpine-Induced Epilepsy Model
Caption: Workflow for evaluating neuroprotective agents in a pilocarpine-induced epilepsy model.
Experimental Protocols
Detailed methodologies are critical for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of this compound and related compounds.
Pilocarpine-Induced Status Epilepticus in Mice
This model is widely used to study temporal lobe epilepsy and to evaluate the efficacy of anticonvulsant and neuroprotective drugs.[13][14]
-
Animal Preparation: Adult male mice (e.g., C57BL/6) are used.[14]
-
Pre-treatment: To reduce the peripheral cholinergic effects of pilocarpine, mice are pre-treated with scopolamine methyl bromide (e.g., 1 mg/kg, i.p.) approximately 30 minutes before pilocarpine administration.[15]
-
Induction of Status Epilepticus (SE): Pilocarpine hydrochloride is administered (e.g., 280-325 mg/kg, i.p.) to induce seizures.[13][14] The onset and severity of seizures are monitored and scored using the Racine scale.[13]
-
Termination of SE: After a defined period of SE (e.g., 90 minutes), seizures are terminated by the administration of a benzodiazepine (B76468) such as diazepam (e.g., 10 mg/kg, i.p.).[14]
-
Post-SE Monitoring and Treatment: Animals are monitored for recovery. Treatment with neuroprotective agents like this compound can be administered before or after SE induction, depending on the study design.[4]
-
Endpoint Analysis: Several weeks after SE, spontaneous recurrent seizures may develop.[13] Endpoints include seizure frequency and duration (monitored by EEG), cognitive function (e.g., Y-maze test), and histological analysis of brain tissue to assess neuronal damage.[14]
Y-Maze Test for Spatial Working Memory
The Y-maze test is used to assess short-term spatial working memory in rodents, based on their innate tendency to explore novel environments.[1][16]
-
Apparatus: A Y-shaped maze with three identical arms.[1]
-
Procedure:
-
The mouse is placed at the center of the maze and allowed to freely explore the three arms for a set period (e.g., 8 minutes).[16]
-
The sequence of arm entries is recorded.
-
-
Data Analysis:
-
An "alternation" is defined as consecutive entries into all three different arms.
-
The percentage of spontaneous alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
A higher percentage of alternation indicates better spatial working memory.[1]
-
Western Blot for GLT-1 (EAAT2) Detection
This technique is used to quantify the expression levels of specific proteins, such as the glutamate transporter GLT-1 (EAAT2), in tissue samples.[17][18]
-
Sample Preparation: Brain tissue (e.g., hippocampus, cortex) is homogenized in a lysis buffer containing protease inhibitors to extract total protein.[17]
-
Protein Quantification: The total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).[18]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for GLT-1 (EAAT2).[17][19]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.[17]
-
Detection: The protein bands are visualized using a chemiluminescent or fluorescent substrate, and the band intensity is quantified using imaging software.[18] The intensity of the GLT-1 band is typically normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
This compound presents a promising neuroprotective strategy by targeting the translational upregulation of the EAAT2 glutamate transporter. Preclinical data in models of ALS and epilepsy suggest its potential to ameliorate key pathological features of these diseases. In comparison to other neuroprotective agents with different mechanisms of action, such as the glutamate release inhibitor Riluzole, the free radical scavenger Edaravone, and the nootropic Citicoline, this compound offers a distinct and targeted approach to mitigating excitotoxicity.
While direct comparative studies are limited, the available data allows for an informed, albeit indirect, comparison of their efficacy in relevant disease models. Further research, including head-to-head preclinical studies, is warranted to fully elucidate the comparative therapeutic potential of this compound and to guide its clinical development for the treatment of neurodegenerative disorders. The detailed experimental protocols and visualized pathways provided in this guide aim to facilitate such future investigations.
References
- 1. mmpc.org [mmpc.org]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Riluzole and ALS therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical efficacy of edaravone for the treatment of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticonvulsant Effects of Combined Treatment with Citicoline and Valproate on the Model of Acute Generalized Convulsions Induced by Pentylenetetrazole in Wistar Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. researchgate.net [researchgate.net]
- 13. Induction of Temporal Lobe Epilepsy in Mice with Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Pilocarpine Model of Temporal Lobe Epilepsy and EEG Monitoring Using Radiotelemetry System in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pilocarpine Model of Epilepsy [bio-protocol.org]
- 16. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Neuronal Expression of the Glutamate Transporter GLT-1 in Hippocampal Microcultures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. GLT-1 Polyclonal Antibody (PA5-17099) [thermofisher.com]
Unraveling the Anxiolytic Potential of LDN-212320: A Comparative Analysis
For researchers and scientists in the field of drug development, replicating and building upon published findings is a cornerstone of scientific progress. This guide provides a comprehensive comparison of the novel glutamate (B1630785) transporter activator LDN-212320 with established anxiolytic agents, diazepam and fluoxetine. By presenting experimental data in a standardized format and detailing the underlying methodologies, this document aims to facilitate the objective evaluation of this compound's anxiolytic-like effects.
Comparative Efficacy in Preclinical Anxiety Models
To contextualize the anxiolytic potential of this compound, its performance in two standard preclinical models of anxiety-like behavior—the Elevated Plus Maze (EPM) and the Marble Burying Test (MBT)—is compared with that of the benzodiazepine (B76468) diazepam and the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine.
Elevated Plus Maze (EPM)
The EPM test is a widely used behavioral assay to assess anxiety in rodents. The test is based on the natural aversion of mice to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
| Compound | Dose | Animal Model | Key Findings |
| This compound | 20 mg/kg | Mice (CFA-induced chronic pain) | Significantly reduced anxiety-like behaviors.[1] |
| Diazepam | 1.5 mg/kg | Mice | Significantly increased the percentage of open arm entries and time spent in the open arms.[2] |
| Fluoxetine | 18 mg/kg/day (chronic) | Mice | Increased entries into the open arms.[3] |
Marble Burying Test (MBT)
The marble burying test is used to model anxiety and obsessive-compulsive-like behaviors in rodents. A reduction in the number of marbles buried is indicative of an anxiolytic or anti-compulsive effect.
| Compound | Dose | Animal Model | Key Findings |
| This compound | 20 mg/kg | Mice (CFA-induced chronic pain) | Significantly reduced anxiety-like behaviors. |
| Diazepam | 1.5 - 3.0 mg/kg | Wistar Rats | Significantly reduced the number of marbles buried.[4] |
| Fluoxetine | 10 mg/kg | Mice | Significantly inhibited marble-burying behavior. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key behavioral tests cited.
Elevated Plus Maze (EPM) Protocol
The EPM apparatus consists of two open arms and two closed arms, elevated from the floor.
-
Apparatus: The maze is typically made of a non-reflective material and elevated to a height of approximately 50 cm. The dimensions of the arms are standardized, for instance, 50 cm in length and 12 cm in width for rats.[5]
-
Acclimation: Animals are habituated to the testing room for at least one hour before the test.[6]
-
Procedure: Each mouse is placed in the center of the maze, facing an open arm. The animal is allowed to explore the maze for a 5-minute session.[7][8] An automated tracking system or manual observation is used to record the number of entries into and the time spent in each arm.[6]
-
Data Analysis: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of open arm entries relative to the total time and entries in both arm types. An increase in these parameters is indicative of an anxiolytic effect.
Marble Burying Test (MBT) Protocol
This test assesses repetitive and anxiety-related digging behavior.
-
Apparatus: A standard mouse cage is filled with approximately 5 cm of bedding material. Twenty-four glass marbles are evenly spaced on the surface of the bedding.[9][10]
-
Acclimation: Mice are allowed to acclimate to the testing room for at least 30 minutes prior to the test.[10]
-
Procedure: Each mouse is placed individually into the cage and allowed to explore for 30 minutes.[10][11]
-
Data Analysis: At the end of the session, the number of marbles that are at least two-thirds buried in the bedding is counted.[10][11] A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
Visualizing Experimental and Molecular Pathways
To further clarify the experimental process and the proposed mechanism of action for this compound, the following diagrams are provided.
Mechanism of Action of this compound
This compound is an activator of the glutamate transporter-1 (GLT-1).[1] The proposed mechanism for its anxiolytic effects involves the activation of the CaMKII/CREB/BDNF signaling pathway in the hippocampus and anterior cingulate cortex.[1] By enhancing GLT-1 function, this compound may modulate glutamate neurotransmission, which is known to be dysregulated in anxiety disorders. This mechanism of action is distinct from that of benzodiazepines, which enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA), and SSRIs, which increase the extracellular level of the neurotransmitter serotonin.
References
- 1. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BEHAVIORAL EFFECTS OF FLUOXETINE IN AN ANIMAL MODEL OF ANXIETY/DEPRESSION ARE MEDIATED BY BOTH NEUROGENESIS-DEPENDENT AND INDEPENDENT MECHANISMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 6. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. rrpharmacology.ru [rrpharmacology.ru]
- 10. mmpc.org [mmpc.org]
- 11. psychogenics.com [psychogenics.com]
Assessing the Translational Potential of LDN-212320: A Comparative Guide for Researchers
An In-depth Analysis of the EAAT2 Activator from Animal Models to Human Therapeutic Potential
The landscape of neurotherapeutics is continually evolving, with a growing focus on targets that can mitigate excitotoxicity, a common pathological hallmark in a range of neurological disorders. LDN-212320, a potent translational activator of the excitatory amino acid transporter 2 (EAAT2/GLT-1), has emerged as a promising candidate. This guide provides a comprehensive comparison of this compound with alternative therapeutic strategies, supported by experimental data from animal models, to objectively assess its translational potential for researchers, scientists, and drug development professionals.
Mechanism of Action: Enhancing Glutamate (B1630785) Clearance
This compound exerts its neuroprotective and analgesic effects by upregulating the expression of EAAT2, the primary glutamate transporter in the central nervous system.[1][2] Increased EAAT2 levels in astrocytes enhance the clearance of synaptic glutamate, thereby reducing neuronal hyperexcitability and subsequent excitotoxicity.[1] This mechanism is particularly relevant in conditions characterized by excessive glutamate signaling, such as chronic pain, epilepsy, and amyotrophic lateral sclerosis (ALS).[1][3][4]
The molecular cascade leading to increased EAAT2 translation involves the activation of Protein Kinase C (PKC), which in turn phosphorylates and activates Y-box-binding protein 1 (YB-1).[1] Activated YB-1 then binds to the 5' untranslated region of EAAT2 mRNA, promoting its translation.[1] In the context of chronic pain and associated cognitive deficits, the therapeutic effects of this compound are also mediated by the activation of the CaMKII/CREB/BDNF signaling pathway.[5]
Comparative Efficacy in Animal Models
To evaluate the translational potential of this compound, its performance in preclinical animal models is compared with that of other EAAT2 modulators and standard-of-care treatments for relevant disease indications.
Neuropathic and Inflammatory Pain
In rodent models of formalin- and Complete Freund's Adjuvant (CFA)-induced pain, this compound has demonstrated significant dose-dependent analgesic effects.[2][6] It effectively reduces nociceptive behaviors and reverses the cognitive impairments and anxiety-like behaviors often associated with chronic pain.[4][5]
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | Formalin-induced pain (mice) | Significantly attenuated licking and biting behavior in both phase 1 and 2 (10 and 20 mg/kg, i.p.). | [2][4] |
| This compound | CFA-induced inflammatory pain (mice) | Significantly reduced thermal hyperalgesia and mechanical allodynia (20 mg/kg, i.p.). | [3] |
| This compound | CFA-induced cognitive impairment (mice) | Significantly attenuated deficits in spatial, working, and recognition memory in the Y-maze test (20 mg/kg, i.p.). | [5] |
Amyotrophic Lateral Sclerosis (ALS)
In the SOD1(G93A) transgenic mouse model of ALS, a condition with a significant excitotoxic component, this compound has shown promise in delaying disease progression.
| Compound | Animal Model | Key Efficacy Endpoints | Reference |
| This compound | SOD1(G93A) mice | Markedly delayed motor function decline and extended lifespan. | [1] |
| Ceftriaxone (B1232239) | SOD1(G93A) mice | Inconsistent results; some studies show modest survival benefit, while a large clinical trial in humans failed to show efficacy. | [7] |
| Riluzole | SOD1(G93A) mice | Modest extension of lifespan in some studies, but others report no significant benefit. | [8][9] |
Pharmacokinetics and Translational Considerations
While robust preclinical efficacy is essential, the pharmacokinetic profile of a drug candidate is a critical determinant of its translational success. In a murine model, LDN/OSU-0212320 demonstrated adequate pharmacokinetic properties with no observed toxicity at the examined doses.[1] However, detailed information on its half-life, bioavailability, and brain penetration in rodents is not extensively published, highlighting a key area for future investigation to more accurately predict human pharmacokinetics. The failure of ceftriaxone in a phase 3 clinical trial for ALS, despite promising preclinical data, underscores the challenges of translating findings from animal models to humans and the importance of a thorough understanding of a compound's pharmacokinetic and pharmacodynamic properties.[7]
Experimental Protocols
Formalin-Induced Nociceptive Pain Model in Mice
-
Animals: Male C57BL/6 mice are used.
-
Drug Administration: this compound (10 or 20 mg/kg) or vehicle is administered intraperitoneally (i.p.) 24 hours prior to the formalin injection.[2]
-
Formalin Injection: 20 µL of 2.5% formalin is injected subcutaneously into the plantar surface of the right hind paw.
-
Behavioral Observation: Immediately after injection, mice are placed in an observation chamber. The cumulative time spent licking and biting the injected paw is recorded in two phases: Phase 1 (0-5 minutes) and Phase 2 (15-40 minutes).[2]
-
Data Analysis: The total time spent licking and biting in each phase is calculated and compared between treatment groups.
Y-Maze Test for Cognitive Function in Mice
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: Mice are placed at the center of the maze and allowed to freely explore the arms for a set period (e.g., 8 minutes).[10] The sequence of arm entries is recorded.
-
Data Analysis: Spontaneous alternation is defined as consecutive entries into all three arms without repetition. The percentage of alternation is calculated as: (Number of alternations / (Total number of arm entries - 2)) x 100.[11][12] An increase in the percentage of spontaneous alternation is indicative of improved spatial working memory.
Western Blot for EAAT2 Expression in Mouse Brain Tissue
-
Tissue Preparation: Mice are euthanized, and the hippocampus is rapidly dissected and homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody against EAAT2 (e.g., rabbit anti-EAAT2) overnight at 4°C.[13][14] After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry and normalized to a loading control such as β-actin or GAPDH.
Visualizing the Pathways and Processes
Caption: this compound signaling pathway for EAAT2 translation.
Caption: this compound's role in the CaMKII/CREB/BDNF pathway.
Caption: Experimental workflow for assessing this compound.
Conclusion
This compound presents a compelling profile as a therapeutic candidate for neurological disorders characterized by excitotoxicity. Its mechanism of action, focused on the translational upregulation of the key glutamate transporter EAAT2, is well-supported by preclinical evidence. The compound has demonstrated significant efficacy in animal models of pain and cognitive impairment. While its performance in an ALS model is described as promising, more detailed quantitative data and direct comparisons with other agents would strengthen the assessment of its translational potential. Key future directions for research should include comprehensive pharmacokinetic and pharmacodynamic studies in relevant animal models to establish a clear dose-response relationship and to better predict its behavior in humans. The detailed experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and validate the therapeutic promise of this compound.
References
- 1. Small-molecule activator of glutamate transporter EAAT2 translation provides neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of glial glutamate transporter activator in formalin-induced pain behaviour in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutamate transporter activator this compound prevents chronic pain-induced cognitive impairment and anxiety-like behaviors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy and safety of ceftriaxone for amyotrophic lateral sclerosis: results of a multi-stage, randomised, double-blind, placebo-controlled, phase 3 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Riluzole does not improve lifespan or motor function in three ALS mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessing Spatial Working Memory Using the Spontaneous Alternation Y-maze Test in Aged Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differentially Expressed Genes in the Brain of Aging Mice With Cognitive Alteration and Depression- and Anxiety-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A QUANTITATIVE ASSESSMENT OF GLUTAMATE UPTAKE INTO HIPPOCAMPAL SYNAPTIC TERMINALS AND ASTROCYTES: NEW INSIGHTS INTO A NEURONAL ROLE FOR EXCITATORY AMINO ACID TRANSPORTER 2 (EAAT2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | EAAT2 Expression in the Hippocampus, Subiculum, Entorhinal Cortex and Superior Temporal Gyrus in Alzheimer’s Disease [frontiersin.org]
LDN-212320's selectivity for EAAT2 over other glutamate transporters.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of LDN-212320's selectivity for the excitatory amino acid transporter 2 (EAAT2) over other glutamate (B1630785) transporters. The information is supported by experimental data and includes detailed methodologies for key experiments.
This compound: An EAAT2 Translational Activator
This compound is an activator of EAAT2, also known as glutamate transporter 1 (GLT-1). Unlike inhibitors that block transporter function, this compound selectively increases the protein expression of EAAT2.[1][2][3][4] This is achieved through the activation of EAAT2 translation.[3] Studies have shown that this compound increases EAAT2 protein levels in a dose- and time-dependent manner, with an EC50 of 1.83 µM for the induction of EAAT2 expression in PA-EAAT2 cells.[1][4]
A key feature of this compound is its selectivity for EAAT2. Research indicates that it enhances EAAT2 protein levels and glutamate uptake function without affecting the protein levels of EAAT1 or EAAT3.[1][4] This selectivity is crucial for therapeutic applications, as it allows for the targeted enhancement of glutamate uptake by the most abundant glutamate transporter in the central nervous system, EAAT2, without affecting other EAAT subtypes.
Comparative Selectivity of Glutamate Transporter Modulators
To understand the significance of this compound's selectivity, it is useful to compare it with other compounds that modulate glutamate transporters. The following table summarizes the selectivity profiles of this compound and several well-characterized EAAT inhibitors.
| Compound | Primary Target | Mechanism of Action | Selectivity Profile (IC50/EC50/Ki) |
| This compound | EAAT2 | Translational Activator | EC50 (EAAT2 expression): 1.83 µM No significant effect on EAAT1 or EAAT3 protein levels.[1][4] |
| UCPH-101 | EAAT1 | Non-substrate Inhibitor | IC50 (EAAT1): ~0.66 µM IC50 (EAAT2): >300 µM IC50 (EAAT3): >300 µM |
| WAY-213613 | EAAT2 | Non-substrate Inhibitor | IC50 (EAAT2): ~85 nM IC50 (EAAT1): ~5 µM IC50 (EAAT3): ~3.8 µM |
| Dihydrokainic acid (DHK) | EAAT2 | Competitive Inhibitor | Ki (EAAT2): ~23-89 µM Ki (EAAT1): >3 mM Ki (EAAT3): >3 mM |
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for two key assays used to characterize the activity and selectivity of glutamate transporter modulators.
Western Blot Analysis of EAAT Protein Expression
This method is used to quantify the protein levels of EAAT1, EAAT2, and EAAT3 in cells or tissues following treatment with a compound like this compound.
Methodology:
-
Sample Preparation:
-
Culture primary astrocytes or other suitable cell lines.
-
Treat cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24-72 hours).
-
Harvest the cells and prepare protein lysates using a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for EAAT1, EAAT2, and EAAT3 overnight at 4°C.
-
Wash the membrane multiple times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane again to remove unbound secondary antibody.
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of each EAAT subtype to a loading control protein (e.g., β-actin or GAPDH) to correct for variations in protein loading.
-
Calculate the fold change in protein expression for each EAAT subtype in the treated samples relative to the vehicle-treated control.
-
Glutamate Uptake Assay
This assay measures the functional activity of glutamate transporters by quantifying the uptake of radiolabeled glutamate into cells.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or COS-7 cells) that does not endogenously express high levels of glutamate transporters.
-
Transiently or stably transfect the cells with plasmids encoding for human or rodent EAAT1, EAAT2, or EAAT3.
-
-
Uptake Experiment:
-
Plate the transfected cells in 24- or 96-well plates.
-
Wash the cells with a sodium-containing uptake buffer.
-
Pre-incubate the cells with the test compound (e.g., this compound or an inhibitor) at various concentrations or with vehicle control.
-
Initiate the uptake by adding a solution containing a known concentration of radiolabeled L-[3H]glutamate or D-[3H]aspartate (a non-metabolizable substrate for EAATs) and unlabeled glutamate.
-
Allow the uptake to proceed for a defined period (e.g., 10 minutes) at room temperature or 37°C.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer to remove extracellular radiolabeled substrate.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysates to scintillation vials containing scintillation fluid.
-
Measure the amount of radioactivity in each sample using a scintillation counter.
-
Determine the protein concentration of parallel wells to normalize the uptake data.
-
For activators like this compound, calculate the percentage increase in glutamate uptake compared to the vehicle control and determine the EC50 value.
-
For inhibitors, calculate the percentage inhibition of glutamate uptake and determine the IC50 value.
-
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the mechanism of action, the following diagrams have been generated using Graphviz.
Caption: Workflow for Western Blot Analysis of EAAT Protein Expression.
Caption: Workflow for [3H]-Glutamate Uptake Assay.
Caption: Proposed Signaling Pathway for this compound-mediated EAAT2 Upregulation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of LDN-212320
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized research chemicals like LDN-212320 are paramount for laboratory safety and environmental protection. While a specific disposal protocol for this compound is not publicly mandated, it must be treated as hazardous chemical waste. This guide provides a comprehensive, step-by-step procedure for its proper disposal, based on general best practices for chemical waste management. The most critical first step is to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's Environmental Health and Safety (EHS) guidelines.[1][2]
Pre-Disposal Handling and Storage
Proper handling and storage of this compound waste are crucial to prevent accidents and exposure before final disposal.
-
Segregation: Keep this compound waste separate from other waste streams, particularly from incompatible materials.[2][3]
-
Containerization: Use a designated, leak-proof, and clearly labeled waste container made of a chemically resistant material. Plastic containers are often preferred over glass when compatibility is not an issue.[1][2]
-
Labeling: The waste container must be clearly marked with the words "Hazardous Waste" and the full chemical name, "this compound." Note the date when the waste was first added.[1]
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources. The storage area should be secure and accessible only to authorized personnel.[1]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's EHS department or a licensed hazardous waste disposal company.
-
Consult the Safety Data Sheet (SDS): Before handling, obtain and thoroughly review the SDS for this compound.[1][4] The SDS provides specific information about the chemical's hazards, handling, storage, and disposal requirements.
-
Characterize the Waste: All materials that have come into contact with this compound are considered contaminated waste. This includes:
-
Solid Waste: Gloves, pipette tips, vials, bench paper, and any other contaminated lab supplies.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and properly labeled waste container.[1] Do not dispose of solutions down the drain.[2][3][5]
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[3][6] After thorough rinsing and drying, and with labels defaced, the container may be disposed of as regular solid waste, in accordance with institutional policies.[3]
-
-
Follow Institutional and Local Regulations: Every research institution has an EHS department that sets specific protocols for chemical waste disposal to comply with federal, state, and local regulations. Always adhere to your institution's guidelines.[1][2]
-
Arrange for Pickup and Disposal: Contact your institution's EHS department to schedule a pickup for the chemical waste.[1] EHS personnel are trained in the proper handling and transportation of hazardous materials and will ensure the waste is disposed of at a licensed facility.[1]
Key Data for this compound Handling
The following table summarizes key quantitative data for this compound, which can inform handling and waste preparation.
| Property | Value | Source |
| Molecular Weight | 293.39 g/mol | [7] |
| Solubility in DMSO | ≥ 50 mg/mL | [7][8] |
| Solubility in Ethanol | ~5-20 mg/mL | [7][9] |
| Storage Temperature | -20°C | [7][10] |
Experimental Protocols Referenced in Safe Handling
While no specific experimental protocols for the disposal of this compound are cited, the general protocol for handling hazardous chemical waste in a laboratory setting is the established best practice. This involves a risk assessment, use of appropriate personal protective equipment (PPE), and adherence to the disposal workflow outlined below.
This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. vumc.org [vumc.org]
- 7. LDN 212320 (CAS 894002-50-7): R&D Systems [rndsystems.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
